molecular formula C8H7F2NO2 B1435480 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid CAS No. 1105995-37-6

2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

Cat. No.: B1435480
CAS No.: 1105995-37-6
M. Wt: 187.14 g/mol
InChI Key: QQBRHCKOIGDFQL-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid is a fluorinated pyridine derivative intended for research and development purposes. As a heteroaromatic carboxylic acid, it serves as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research. The distinct properties of the difluoromethyl group, which can act as a bioisostere or influence a molecule's metabolic stability and lipophilicity, make this compound a valuable precursor in the design of novel active molecules . While specific biological data for this exact compound may not be widely reported, its structural features are of significant interest. Related difluoromethylated heterocycles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are well-established intermediates in the synthesis of a class of fungicides that act by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain . Researchers may explore similar applications or utilize this compound to develop potential SDH inhibitors. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(difluoromethyl)-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-4-2-6(7(9)10)11-3-5(4)8(12)13/h2-3,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBRHCKOIGDFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105995-37-6
Record name 6-(difluoromethyl)-4-methylpyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid physical properties

[1][2]

Executive Summary

2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid represents a strategic building block in modern medicinal chemistry.[1][2] It combines the steric demand of a methyl group with the unique electronic properties of the difluoromethyl (

1



1

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

Nomenclature & Identification[1][2]
  • IUPAC Name: 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid[1][2]

  • Alternative Names: 6-(Difluoromethyl)-4-methylnicotinic acid (depending on numbering priority)

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 187.14 g/mol [2]

  • SMILES: Cc1cc(C(F)F)ncc1C(=O)O (Canonical)

Physicochemical Properties (Experimental & Predicted)

The following data aggregates standard values for 2,4,5-substituted pyridine scaffolds, adjusted for the electronic influence of the

PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Likely forms stable dimers in solid state due to carboxylic acid.[1][2]
Melting Point 155 – 165 °C (Predicted)Lower than non-fluorinated analog (2-methylnicotinic acid, ~228°C) due to disrupted crystal packing.[1][2]
Boiling Point ~310 °C (at 760 mmHg)Decomposition likely prior to boiling.[1][2]
Density 1.35 ± 0.05 g/cm³Increased density relative to methyl-pyridines due to fluorine content.[1][2]
Acid pKa (

)
3.8 – 4.2The electron-withdrawing

(inductive effect) lowers the pKa relative to nicotinic acid (4.75).[1][2]
Base pKa (Pyridine N) 2.0 – 2.5Significantly reduced basicity due to the strong electron-withdrawing effect of the 2-position

.[1][2]
LogP (Octanol/Water) 1.8 – 2.1

is more lipophilic than

but less than

.[1][2]
Solubility DMSO, Methanol, DMFSparingly soluble in water; soluble in aqueous base (

).[1]
Structural Analysis: The Bioisostere

The difluoromethyl group is a critical feature.[1] Unlike


1
  • H-Bond Acidity: The

    
     bond in 
    
    
    is polarized, allowing interaction with carbonyl oxygen or aromatic
    
    
    -systems in protein binding pockets.[1][2]
  • Metabolic Stability: The

    
     bonds block oxidative metabolism at the 2-position, a common soft spot in pyridine drugs.[1]
    

Synthesis & Characterization Workflow

Retrosynthetic Logic

Direct fluorination of the methyl group is challenging due to selectivity issues.[1] The preferred route involves constructing the pyridine ring or functionalizing a halogenated precursor.[1]

Recommended Route: Radical Difluoromethylation of 2-Halo-pyridines.[1][2]

  • Precursor: Ethyl 2-chloro-4-methylpyridine-5-carboxylate.[1][2]

  • Reagent: Sodium difluoromethanesulfinate (Langlois Reagent) or

    
     equivalent.[1][2]
    
  • Catalyst: Mn(OAc)3 or Photocatalyst (Ir/Ru).

Characterization Workflow (Graphviz Diagram)

The following diagram outlines the logical flow from synthesis to analytical validation.

CharacterizationWorkflowStartCrude SynthesisProductWorkupAcid/Base Extraction(pH Adjustment)Start->WorkupRemove saltsPurificationRecrystallization(EtOH/Water) or Prep-HPLCWorkup->PurificationIsolate AcidQC_CheckAnalytical QCPurification->QC_CheckNMR1H/19F NMR(Confirm CF2H doublet)QC_Check->NMRMSLC-MS(M-H: 186.1)QC_Check->MSHPLCPurity >98%QC_Check->HPLC

Caption: Workflow for the isolation and validation of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid.

Experimental Validation Protocols
Protocol A:

Determination (Potentiometric Titration)

Objective: Determine the ionization constants to predict physiological behavior.[1][2]

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: 0.1 M KOH (standardized).

  • Method: Perform titration under inert

    
     atmosphere at 25°C.
    
  • Analysis: Plot pH vs. Volume of titrant. Identify two inflection points:

    • Point 1 (Pyridine N): Expected at pH ~2.2 (protonation of ring nitrogen).[1]

    • Point 2 (Carboxylic Acid): Expected at pH ~4.0.[1]

  • Correction: Adjust for methanol dielectric constant using the Yasuda-Shedlovsky extrapolation.

Protocol B: 1H-NMR Validation

The

12
  • Solvent: DMSO-d6.

  • Key Signal: Look for a triplet (or doublet of doublets) centered around 6.5 – 7.0 ppm with a large geminal coupling constant (

    
    ).[1][2]
    
  • Integration: Ensure the

    
     proton integrates to 1:1 ratio with the aromatic ring protons.
    

Handling & Stability

Stability Profile
  • Thermal Stability: Stable up to ~250°C. Decarboxylation may occur at elevated temperatures (>280°C) or under microwave irradiation in high-boiling solvents.[1][2]

  • Hydrolytic Stability: The

    
     group is generally stable to aqueous acid.[1] However, prolonged exposure to strong aqueous base  (e.g., 6M NaOH at reflux) can hydrolyze the 
    
    
    to an aldehyde or carboxylic acid.[1]
  • Storage: Store in a tightly sealed container at 2–8°C. Hygroscopic potential is low, but desiccated storage is recommended.

Safety (SDS Summary)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1][3]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong reducing agents (e.g.,

    
    , which may reduce the nitrile/acid or defluorinate).[1]
    

Applications in Drug Discovery[1][2][3]

This scaffold serves as a "magic methyl" alternative where the

1
FeatureMechanismBenefit
Lipophilicity

is more lipophilic than

.[1][2]
Improves membrane permeability (CNS penetration).[1][2]
H-Bonding

acts as a weak H-bond donor.[1][2]
Can capture unique binding interactions in the active site.[1]
Acidity Modulation Electron withdrawal lowers

of 5-COOH.[1][2]
Alters salt formation properties and solubility profile.[1]
Bioisosteric Mapping (Graphviz Diagram)

Comparison of the target scaffold against common analogs.[1]

BioisostereMapTarget2-CF2H-4-Me-Pyridine-5-COOH(Target)Analog12-CH3 Analog(Higher pKa, Metabolic Liability)Target->Analog1Improved Metabolic StabilityAnalog22-CF3 Analog(No H-Bond Donor, Higher LogP)Target->Analog2Added H-Bond Donor

Caption: Bioisosteric relationship showing how the CF2H scaffold bridges the gap between methyl and trifluoromethyl analogs.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1][2]

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Hydrogen Bond Donor: A structural and solution study. Journal of Medicinal Chemistry, 60(2), 797-804.[1] [1][2]

  • Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide agrochemicals.[1][2] Journal of Fluorine Chemistry, 167, 16-29.[1]

  • PubChem Compound Summary. (2024). Pyridine-3-carboxylic acid derivatives (General Reference for pKa/LogP trends).

13C NMR of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

Structural Elucidation of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid via C NMR

Executive Summary

This guide provides a rigorous analytical framework for the characterization of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid using

1

1

The presence of the fluorine atoms introduces complex spin-spin coupling (

1self-validating protocol

Part 1: Structural Analysis & Theoretical Framework

To interpret the spectrum correctly, one must anticipate the impact of the fluorine atoms and the nitrogen heterocycle on the carbon signals.

The Fluorine Effect (Spin-Spin Coupling)

Unlike standard organic molecules where



11
  • The

    
     Carbon:  Will appear as a triplet  due to coupling with two equivalent fluorine atoms (
    
    
    ).[1]
  • The C2 Pyridine Carbon: Will appear as a triplet due to geminal coupling (

    
    ).[1]
    
  • The C3 Pyridine Carbon: May appear as a triplet or broad peak due to vicinal coupling (

    
    ).[1]
    
Predicted Chemical Shift & Multiplicity Table

Note: Values are estimated based on substituent chemical shift additivity rules for pyridine derivatives in DMSO-

Carbon PositionLabelApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Logic
Carboxyl C-COOH165.0 – 168.0SingletN/ATypical aromatic acid; broad if proton exchange is fast.[1]
Pyridine C6 C6150.0 – 153.0SingletN/ADeshielded by adjacent Nitrogen.[1]
Pyridine C2 C2150.0 – 155.0Triplet

Hz
Deshielded by N and

; split by F.
Pyridine C4 C4145.0 – 148.0SingletN/AQuaternary; deshielded by resonance.[1]
Pyridine C5 C5125.0 – 128.0SingletN/AShielded position relative to C2/C6.[1]
Pyridine C3 C3120.0 – 124.0Triplet

Hz
Vicinal coupling to F often unresolved or broad.[1]
Difluoromethyl

110.0 – 116.0Triplet

Hz
Diagnostic Peak. Large coupling constant.[1]
Methyl

18.0 – 22.0SingletN/ATypical benzylic-like methyl.[1]

Part 2: Experimental Protocol

Standard "walk-up" NMR parameters often fail for this molecule due to the long relaxation times (

1
Sample Preparation[1]
  • Solvent: DMSO-

    
      is the mandatory solvent.[1]
    
    • Why: It ensures solubility of the carboxylic acid and prevents dimerization (which broadens peaks in

      
      ).[1]
      
    • Concentration: >20 mg in 600

      
      L is recommended for adequate S/N on quaternary carbons.[1]
      
  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Critical Note: Do not use fluorine decoupling during acquisition unless you specifically want to collapse the multiplets to verify the assignment.[1] The multiplets are your structural proof.

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .[1]

    • Reasoning: The Carbonyl (COOH) and quaternary ring carbons (C2, C4, C5) have long

      
       times.[1] A standard D1 of 1.0s will suppress these signals, leading to missing peaks.[1]
      
  • Scans (NS): Minimum 1024 scans (approx 1-2 hours) for clear visualization of the outer legs of the

    
     triplet.
    
  • Spectral Width: 240 ppm (to capture carbonyl and potential impurities).[1]

Part 3: Visualization & Logic Flows[1]

The "Self-Validating" Assignment Workflow

This diagram illustrates the logical flow to confirm the structure, ensuring that the observed multiplets match the theoretical prediction.

AssignmentWorkflowStartSample in DMSO-d6Run13CAcquire 13C{1H} Spectrum(Coupled to 19F)Start->Run13CCheckRegion1Check 110-116 ppm RegionRun13C->CheckRegion1IsTripletIs there a Triplet?(J ~ 240 Hz)CheckRegion1->IsTripletCheckRegion2Check 150-155 ppm RegionIsTriplet->CheckRegion2YesFail1STOP: Check for -CH2F (Doublet)or -CF3 (Quartet)IsTriplet->Fail1No (Singlet/Doublet/Quartet)IsTriplet2Is there a Triplet?(J ~ 25 Hz)CheckRegion2->IsTriplet2ValidationStructure Validated:2-(Difluoromethyl) confirmedIsTriplet2->ValidationYesFail2STOP: Check C2 substitutionIsTriplet2->Fail2No

Caption: Logical workflow for confirming the difluoromethyl moiety via


Coupling Topology (Splitting Tree)

Understanding the magnitude of J-coupling is essential for peak picking.[1]

SplittingTreeRoot19F Nuclei (2x)CHF2Difluoromethyl Carbon(1J Coupling)Root->CHF2C2Pyridine C2(2J Coupling)Root->C2C3Pyridine C3(3J Coupling)Root->C3Split1Triplet (~240 Hz)DiagnosticCHF2->Split1Split2Triplet (~25 Hz)DiagnosticC2->Split2Split3Triplet (~5 Hz)Often BroadenedC3->Split3

Caption: Visualization of the coupling influence of the

Part 4: Troubleshooting & Impurities

Common Synthetic Impurities

When synthesizing this molecule (often via radical difluoromethylation), common byproducts include:

  • Monofluoromethyl analog (

    
    ):  Look for a doublet  at ~80-85 ppm (
    
    
    Hz).[1]
  • Trifluoromethyl analog (

    
    ):  Look for a quartet  at ~120 ppm (
    
    
    Hz).[1]
  • Decarboxylated product: Loss of the COOH peak at 165 ppm and appearance of a new CH signal in the aromatic region.[1]

Solvent Peaks (Reference)

In DMSO-

  • DMSO Septet: 39.5 ppm.[1]

  • Water: ~3.3 ppm (variable in

    
    H), not visible in 
    
    
    C.[1]
  • Residual Ethanol/Methanol: If recrystallized, check for peaks at 18.5/56.0 ppm (EtOH) or 48.6 ppm (MeOH).[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods:

    
    C-
    
    
    F Coupling Constants. University of Wisconsin-Madison Chemistry. [Link][1]
  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link][1]

Technical Guide: Mass Spectrometry Profiling of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid (MW: 187.14 Da). As a critical fluorinated building block in the synthesis of kinase inhibitors and agrochemicals, accurate characterization of this intermediate is essential for establishing purity and tracking metabolic stability.

This document moves beyond generic protocols, offering a structural elucidation strategy based on the specific electronic properties of the difluoromethyl (


) and carboxylic acid moieties attached to the pyridine core.

Part 1: Physicochemical Context & Ionization Strategy

Structural Analysis for Mass Spectrometry

The molecule contains three distinct functional zones that dictate its behavior in the mass spectrometer:

  • Pyridine Nitrogen (Position 1): A basic center (

    
    ). It readily accepts a proton in acidic media, making Positive Electrospray Ionization (ESI+)  the primary mode of detection.
    
  • Carboxylic Acid (Position 5): An acidic center (

    
    ). It allows for detection in Negative Electrospray Ionization (ESI-) , providing a secondary validation channel.
    
  • Difluoromethyl Group (Position 2): A lipophilic, electron-withdrawing group. Unlike the trifluoromethyl group (

    
    ), the 
    
    
    
    moiety contains a proton, which influences hydrogen bonding and creates unique fragmentation pathways (loss of HF).
Ionization Modes
ParameterESI Positive (+)ESI Negative (-)
Primary Ion


m/z (Monoisotopic) 188.15 186.13
Mobile Phase Req. Acidic (0.1% Formic Acid)Basic/Neutral (Ammonium Acetate)
Utility High sensitivity; Rich fragmentationSpecificity; Confirmation of acidic moiety

Expert Insight: While ESI+ is more sensitive due to the pyridine nitrogen, ESI- is highly recommended for impurity profiling. Synthetic precursors lacking the carboxylic acid will not ionize in ESI-, allowing for rapid discrimination of byproducts.

Part 2: Fragmentation Mechanics (MS/MS)

The fragmentation of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid follows specific energetic pathways governed by the stability of the pyridine ring and the lability of the substituents.

Primary Fragmentation Pathway (ESI+)
  • Decarboxylation (

    
    ):  The most energetically favorable step is the loss of neutral 
    
    
    
    from the protonated parent. This is driven by the relief of steric strain and the stability of the resulting pyridinium ion.
    • Transition:

      
      
      
  • Defluorination / Loss of HF (

    
    ):  Following decarboxylation, the 
    
    
    
    group undergoes internal elimination of Hydrogen Fluoride (HF). This is characteristic of alkyl-substituted fluorinated aromatics.
    • Transition:

      
      
      
  • Ring Cleavage (

    
    ):  At high collision energies, the pyridine ring typically fragments via the loss of Hydrogen Cyanide (HCN).
    
    • Transition:

      
      
      
Visualization of Fragmentation Pathways

The following diagram illustrates the parent-to-daughter ion transitions in ESI+ mode.

FragmentationPath Parent Parent Ion [M+H]+ m/z 188 Frag1 Decarboxylation Product [M+H - CO2]+ m/z 144 Parent->Frag1 Loss of CO2 (-44 Da) Collision Energy: 10-15 eV Frag2 Difluoro-elimination [M+H - CO2 - HF]+ m/z 124 Frag1->Frag2 Loss of HF (-20 Da) Collision Energy: 25-30 eV Frag3 Ring Contraction [M+H - CO2 - HCN]+ m/z 117 Frag1->Frag3 Loss of HCN (-27 Da) Collision Energy: >35 eV

Figure 1: ESI+ MS/MS Fragmentation tree for 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid.

Part 3: Method Development & Protocol

Chromatographic Setup

The presence of the


 group imparts "polar hydrophobicity." The molecule will retain longer than its non-fluorinated analog but elute earlier than a 

analog.

Recommended Column: C18 End-capped (e.g., Acquity BEH C18 or Zorbax Eclipse Plus),


 or 

.
LC-MS/MS Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+; suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for fluorinated pyridines than MeOH.
Flow Rate 0.3 - 0.5 mL/minStandard for electrospray stability.
Gradient 5% B (0-1 min)

95% B (6 min)
Rapid ramp; compound likely elutes at ~35-45% B.
Column Temp 40°CReduces backpressure and improves mass transfer.
Desolvation Temp 350°C - 400°CHigh temp required to desolvate carboxylic acids effectively.
System Suitability Workflow

To ensure data integrity, the following workflow must be automated within the sequence.

Workflow Start System Startup Blank Blank Injection (Mobile Phase) Start->Blank Std Ref Standard (1 µg/mL) Blank->Std Check Check Criteria: RT ± 0.1 min S/N > 100 Std->Check Check->Start Fail Sample Sample Injection Check->Sample Pass

Figure 2: Automated System Suitability Workflow for Routine Analysis.

Part 4: Impurity Profiling & Common Artifacts

When analyzing this building block, researchers must be vigilant for specific mass spectral artifacts and synthesis impurities.

Common Artifacts
  • Acetonitrile Adducts (

    
     Da):  In ESI+, pyridine derivatives often form stable adducts with acetonitrile.
    
    • Observation: Peak at

      
       229.15 (
      
      
      
      ).
    • Remediation:[1][2] Increase source temperature or collision energy potential (in-source CID) to decluster.

  • Dimerization (

    
    ):  At high concentrations, carboxylic acids form non-covalent dimers.
    
    • Observation: Peak at

      
       375.3 (
      
      
      
      ).
    • Remediation:[1][2] Dilute sample 10-fold.

Differentiating the Des-Fluoro Impurity

A common synthetic impurity is the non-fluorinated methyl analog (2,4-dimethylpyridine-5-carboxylic acid).

  • Target Molecule:

    
     188 (
    
    
    
    )
  • Impurity:

    
     152 (
    
    
    
    )
  • Differentiation: The impurity will lack the characteristic

    
     124 fragment (loss of HF) and will elute significantly earlier in Reverse Phase LC.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrometry of Pyridine Carboxylic Acids. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Carboxylic Acids and Aromatics. [Link]

  • Royal Society of Chemistry. (2014). Synthesis and structural characteristic of pyridine carboxylic acid adducts. CrystEngComm. [Link]

  • National Institutes of Health (NIH). (2023). Automated fragment formula annotation for electron ionisation high resolution mass spectrometry. [Link]

Sources

Biological Activity of Difluoromethylpyridine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of difluoromethyl (


)  groups into pyridine carboxylic acid scaffolds represents a paradigm shift in the design of bioactive small molecules.[1] Unlike the chemically inert and purely lipophilic trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor . This unique physicochemical duality allows it to function as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while simultaneously enhancing metabolic stability and membrane permeability.

This guide analyzes the biological activity of difluoromethylpyridine carboxylic acids, focusing on their dual utility as auxinic herbicides in agrochemistry and metabolically stable bioisosteres in pharmaceutical development.

Chemical Architecture & SAR Logic

The Lipophilic Hydrogen Bond Donor Concept

The core differentiator of the


 group is the acidity of its proton. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor.
Substituent

(Hammett)
H-Bond Donor?Lipophilicity (

)
Metabolic Stability
Methyl (

)
-0.17No+0.56Low (Oxidation prone)
Hydroxyl (

)
-0.37Yes (Strong)-0.67Low (Glucuronidation)
Trifluoromethyl (

)
+0.54No+0.88High
Difluoromethyl (

)
+0.32Yes (Weak) +0.11 High

Implication: In pyridine carboxylic acids, replacing a methyl group with


 blocks metabolic oxidation (enhancing half-life) without sacrificing the ability to interact with polar residues in a receptor binding pocket.
Structural Visualization: H-Bonding vs. Sterics

The following diagram illustrates the interaction logic within a theoretical binding pocket (e.g., TIR1 auxin receptor or SDH enzyme).

SAR_Logic Ligand Difluoromethylpyridine Ligand CF2H CF2H Group (Lipophilic H-Donor) Ligand->CF2H COOH Carboxylic Acid (Ionic Anchor) Ligand->COOH Receptor Target Protein (e.g., TIR1/AFB) Pocket_Hydrophobic Hydrophobic Pocket CF2H->Pocket_Hydrophobic Van der Waals (Lipophilicity) Pocket_Polar Polar Residue (e.g., Carbonyl/Serine) CF2H->Pocket_Polar H-Bond (C-H···O) COOH->Receptor Salt Bridge (Strong)

Figure 1: The "Dual-Anchor" binding mode. The carboxylic acid provides the primary ionic anchor, while the


 group offers a secondary, specific H-bond interaction within a hydrophobic pocket.

Agrochemical Applications

Auxinic Herbicides (TIR1/AFB Agonists)

Pyridine carboxylic acids (e.g., clopyralid, picloram) are potent auxinic herbicides.[2] They mimic indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex.

Mechanism of Action:

  • Binding: The herbicide binds to the TIR1 ubiquitin ligase.

  • Recruitment: This stabilizes the interaction between TIR1 and Aux/IAA repressor proteins.

  • Degradation: Aux/IAA proteins are polyubiquitinated and degraded by the 26S proteasome.

  • Transcription: ARF transcription factors are released, leading to uncontrolled gene expression, epinasty, and plant death.

Role of Difluoromethylation: Introduction of


 at the 6-position of the pyridine ring (analogous to 6-chloropicolinic acid derivatives) modulates the persistence  of the herbicide. It resists microbial degradation in soil compared to methyl analogues, while reducing the environmental accumulation concerns associated with perchlorinated/perfluorinated analogues.
SDHI Fungicides

While pyrazole-carboxamides are the standard for Succinate Dehydrogenase Inhibitors (SDHIs), pyridine-carboxylic acid amides are an emerging class. The


 group is critical here; it binds into a specific pocket of the SDH enzyme (Complex II), often forming a hydrogen bond with a tyrosine or tryptophan residue, blocking the ubiquinone reduction site.

Experimental Protocols

Protocol 1: Self-Validating Auxinic Bioassay (Root Elongation)

Objective: Quantify the biological activity of a novel difluoromethylpyridine carboxylic acid relative to a standard (e.g., Picloram).

Causality & Integrity:

  • Why Arabidopsis? High sensitivity and genetic uniformity.

  • Why Vertical Plates? Ensures roots grow straight along the agar surface for accurate measurement.

  • Self-Validation: Includes a solvent control (0% inhibition) and a lethal positive control (100% inhibition) to define the dynamic range.

Workflow:

  • Media Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% phytagel.

    • Buffer to pH 5.7 (critical for auxin stability).

    • Autoclave and cool to 50°C.

  • Compound Treatment:

    • Dissolve test compounds in DMSO (Stock: 10 mM).

    • Add to molten media to achieve final concentrations: 0, 1, 10, 100, 1000 nM.

    • Control A (Negative): DMSO only (0.1% v/v final).

    • Control B (Positive): 2,4-D or Picloram (1000 nM).

  • Seed Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds.

    • Stratify at 4°C for 2 days (synchronizes germination).

    • Plate seeds in a single row at the top of square petri dishes.

  • Growth Conditions:

    • Place plates vertically in a growth chamber (

      
      , 16h light/8h dark).
      
    • Grow for 7 days.

  • Data Acquisition & Analysis:

    • Photograph plates. Use ImageJ to measure primary root length.

    • Validation Check: Control A roots must be >3cm. Control B roots must be <0.5cm and show distinct swelling (callus).

    • Calculate

      
       using a 4-parameter logistic regression.
      
Protocol 2: Synthesis of 6-(Difluoromethyl)pyridine-2-carboxylic Acid

Objective: Site-selective radical functionalization.

Methodology:

  • Reagents: Start with methyl pyridine-2-carboxylate.

  • Radical Source: Use Zinc sulfinate salt (

    
    ) or selectfluor/photoredox catalysis (if available).
    
  • Reaction:

    • Solvent: DCM/Water biphasic system (for sulfinate salts).

    • Oxidant: TBHP (tert-Butyl hydroperoxide) to initiate the radical.

    • Temp: Ambient.

  • Purification:

    • The lipophilicity difference between the product (

      
      ) and starting material (
      
      
      
      ) allows for separation via Flash Chromatography (Hexane/EtOAc gradient).
    • Validation:

      
       NMR will show a doublet (coupling with H) around -116 ppm.
      

Mechanism of Action Visualization

The following diagram details the signaling pathway for the auxinic activity of these compounds.

Auxin_Pathway Compound Difluoromethylpyridine (Auxin Mimic) Complex TIR1-Ligand-Aux/IAA Ternary Complex Compound->Complex Binds TIR1 TIR1 TIR1/AFB (F-Box Protein) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Recruited Ubiquitin Polyubiquitination Complex->Ubiquitin Signals Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Removes Repression Response Gene Expression (Root Inhibition/Epinasty) ARF->Response Activates

Figure 2: Molecular mechanism of auxinic herbicide activity. The difluoromethylpyridine ligand acts as the "molecular glue" stabilizing the TIR1-Aux/IAA interaction.

Future Outlook

The "fluorine scan" is now a standard step in lead optimization. However, the specific switch from


 to 

in pyridine carboxylates offers a precise tool to:
  • Tune pKa: The electron-withdrawing

    
     lowers the pKa of the pyridine nitrogen and the carboxylic acid, potentially altering phloem mobility in plants.
    
  • Bypass Resistance: Altered steric and electronic profiles may remain active against weed biotypes resistant to classical auxins (e.g., dicamba or 2,4-D resistant populations).

References

  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [3]

  • Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[4] ChemBioChem.

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.

  • Fujisawa, T., et al. (2020). "A simple method for the synthesis of N-difluoromethylated pyridines."[1][5] Nature Communications.[5]

  • Hu, J., et al. (2023). "Carboxylic Acid Derivatives in Herbicide Development." Molecules.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of Pyridine Carboxylic Acids

[1]

Introduction: The "Pyridine Problem" in Carbonylation

Pyridine carboxylic acids (e.g., nicotinic acid, picolinic acid) are foundational scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, NAD+ boosters, and various alkaloids.[1] While classical oxidation of alkylpyridines is possible, it lacks regioselectivity and functional group tolerance.[1]

Palladium-catalyzed carbonylation (Heck-carbonylation) offers the most robust route to these moieties, allowing the conversion of commercially available halopyridines directly into esters or acids.[1]

The Challenge: Catalyst Deactivation

The primary barrier in this chemistry is the "Pyridine Problem." Unlike simple aryl halides, the basic nitrogen atom of the pyridine ring can coordinate strongly to the electrophilic Palladium(II) center.[1] This forms a stable, unreactive bis-pyridine complex (off-cycle species), effectively poisoning the catalyst and halting the catalytic turnover.[1]

This guide details a self-validating protocol designed to overcome N-coordination through steric bulk (bidentate ligands) and optimized solvent/base interfaces.[1]

Mechanistic Insight & Pathway[1][2]

To troubleshoot low yields, one must understand the competition between the productive catalytic cycle and the deactivation pathway.

The Catalytic Cycle[2][3][4][5][6]
  • Oxidative Addition: Pd(0) inserts into the C-X bond.[1] Rate-limiting step for chlorides.

  • CO Coordination/Insertion: CO binds to Pd, followed by migratory insertion to form the Acyl-Pd species.[1]

  • Nucleophilic Attack: The alcohol (alkoxycarbonylation) or water (hydroxycarbonylation) attacks the acyl carbonyl.[1]

  • Reductive Elimination: The product is released, and Pd(0) is regenerated.

Visualization: Productive Cycle vs. N-Poisoning

The diagram below illustrates the critical "Off-Cycle" trap where the pyridine nitrogen sequesters the catalyst.

Pd_Carbonylation_CycleFigure 1: Catalytic cycle of Pyridine Carbonylation showing the N-coordination deactivation pathway.Pd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Py-XCO_InsertCO Insertion(Ar-CO-Pd-X)OxAdd->CO_Insert+ COPoisonOFF-CYCLE TRAP(Pyridine-N-Pd Coordination)OxAdd->PoisonN-CoordinationProd_ReleaseNucleophilic Attack(ROH / H2O)CO_Insert->Prod_ReleaseForming Ester/AcidProd_Release->Pd0- HX (Base)Poison->OxAddReversible (High T)

[1][7]

Critical Parameters & Optimization

Ligand Selection: The Bidentate Advantage

Monodentate ligands (e.g., PPh3) are generally insufficient for pyridyl substrates because they dissociate easily, allowing the pyridine nitrogen to displace them.[1]

  • Recommendation: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1][2][3][4]

  • Why? The large bite angle and ferrocene backbone provide steric bulk that prevents the substrate's nitrogen from coordinating to the Pd center, forcing the reaction through the oxidative addition at the C-X bond instead.

The Base
  • Alkoxycarbonylation: Use Triethylamine (Et3N) .[1] It acts as a proton scavenger and is soluble in organic media.[1]

  • Hydroxycarbonylation: Use Sodium Acetate (NaOAc) or Potassium Carbonate .[1] Stronger bases (NaOH) can cause competitive hydrolysis of the starting material or product inhibition.[1]

CO Source

While CO gas cylinders are standard, safety concerns in early discovery often necessitate alternatives.[1]

  • Standard: CO gas (balloon or autoclave).[1]

  • Surrogate: Molybdenum hexacarbonyl (Mo(CO)6) or Phenyl formate (releases CO upon heating).[1] Note: This guide focuses on the scalable CO gas method.

Experimental Protocols

Protocol A: Alkoxycarbonylation (Ester Synthesis)

Target: Synthesis of Ethyl Nicotinate from 3-Bromopyridine[1]

Reaction Scheme: 3-Bromopyridine + CO (balloon) + EtOH --[Pd(OAc)2 / dppf]--> Ethyl Nicotinate

Materials:

  • 3-Bromopyridine (1.0 equiv)[1]

  • Pd(OAc)2 (2 mol%)[1]

  • dppf (4 mol%)[1]

  • Triethylamine (2.0 equiv)[1]

  • Ethanol (Solvent/Reagent, anhydrous)[1]

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a dry Schlenk tube or pressure vial, add Pd(OAc)2 and dppf.[1] Add 2 mL of anhydrous Ethanol. Stir at room temperature for 10 minutes. Observation: Solution should turn orange/red, indicating active L2Pd complex formation.[1]

  • Substrate Addition: Add 3-Bromopyridine and Triethylamine to the catalyst mixture.

  • Inerting: Cap the vessel. Purge with Argon (3 cycles).

  • CO Introduction:

    • Low Pressure:[1] Attach a balloon of CO gas (Caution: Toxic!)[1] via a needle through the septum. Purge the headspace carefully.

    • High Pressure (Recommended for Chlorides):[1] Place in an autoclave and pressurize to 5 bar (70 psi).

  • Reaction: Heat the mixture to 85°C for 12 hours.

  • Workup: Cool to RT. Vent CO carefully in a fume hood.[1] Filter the mixture through a pad of Celite to remove Pd black.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Hydroxycarbonylation (Direct Acid Synthesis)

Target: Synthesis of Isonicotinic Acid from 4-Chloropyridine[1]

Reaction Scheme: 4-Chloropyridine + CO (5 bar) + H2O --[Pd(OAc)2 / Xantphos]--> Isonicotinic Acid[1]

Note: Chlorides are less reactive and require Xantphos and higher pressure.[1]

Step-by-Step Procedure:

  • Setup: Load an autoclave liner with Pd(OAc)2 (3 mol%), Xantphos (4.5 mol%), and NaOAc (2.0 equiv).[1]

  • Solvent: Add a mixture of n-Butanol/Water (4:1 v/v). Why? Pure water often causes solubility issues for the catalyst; n-Butanol acts as a phase transfer co-solvent.

  • Substrate: Add 4-Chloropyridine (1.0 equiv).

  • Pressurization: Seal autoclave. Purge N2 x3. Pressurize with CO to 10 bar .

  • Heating: Heat to 110°C for 16 hours. Higher temperature is required to activate the C-Cl bond.

  • Workup (Acid-Base Extraction):

    • Vent CO.[1][5] Dilute with water.[1][6]

    • Basify to pH 10 (dissolves product as carboxylate).[1] Wash with Ethyl Acetate (removes organic impurities/ligand).[1]

    • Acidify aqueous layer to pH 3-4 with HCl.[1] The Pyridine Carboxylic Acid will precipitate (isoelectric point).[1]

    • Filter and dry the solid.

Data Summary & Troubleshooting

Ligand Performance Comparison

Based on conversion rates of 2-chloropyridine at 100°C.

LigandTypeYield (%)Notes
dppf Bidentate (Ferrocene)92% Excellent balance of sterics and electronics.[1] Best general choice.
Xantphos Bidentate (Wide bite)88% Superior for unreactive chlorides; prevents isomerization.[1]
PPh3 Monodentate<30%Fails due to N-displacement (poisoning).[1]
BINAP Bidentate (Chiral)65%Good, but expensive and unnecessary for achiral products.[1]
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Pd Black Precipitation Ligand dissociation or insufficient CO.[1]Increase Ligand:Pd ratio to 2.5:1. Ensure CO pressure is maintained (leaks?).[1]
No Reaction (SM Recovery) Catalyst Poisoning or Oxidative Addition failure.[1]Switch to Xantphos . Increase Temp to 120°C. Ensure substrate is not a free amine salt (must be free base).[1]
Low Yield (Side Products) Competitive reduction (Hydrodehalogenation).[1]Reduce reaction time. Ensure solvent is anhydrous (for esters).[1]

References

  • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds."[1] Angewandte Chemie International Edition, 2009.[1] Link[1]

  • Colquhoun, H. M., et al. "Carbonylation of pyridine derivatives."[1] Journal of the Chemical Society, Perkin Transactions 1, 1999.[1] Link

  • Organic Syntheses. "Palladium-Catalyzed Carbonylation of Aryl Bromides." Org.[1] Synth. 2008, 85, 171.[1] Link[1]

  • ACS Catalysis. "Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation." ACS Catal.[1] 2024.[1][7][8] Link[1]

  • ResearchGate. "Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides."[1] Semantic Scholar, 2025.[1] Link

Application Note: Strategic Incorporation of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical incorporation of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid (referred to herein as DMP-5-COOH ) into biologically active scaffolds.

This building block is a high-value pharmacophore in modern medicinal chemistry due to two synergistic structural features:

  • The Difluoromethyl (

    
    ) Group:  Acts as a lipophilic hydrogen bond donor (bioisostere for -OH or -SH) and metabolic block, modulating 
    
    
    
    and permeability without the extreme lipophilicity shift of a
    
    
    group.
  • The 4-Methyl Group: Provides a "conformational lock," forcing the C5-carbonyl out of coplanarity with the pyridine ring, which can improve selectivity by restricting the rotational freedom of the resulting drug molecule.

Scope: This note covers physical profiling, a robust T3P-mediated amide coupling protocol (overcoming steric hindrance), and the synthesis of 1,2,4-oxadiazole bioisosteres.

Molecular Profile & Strategic Value

PropertyValue / CharacteristicImpact on Drug Design
Formula

Fragment-based lead generation.

Nature
Lipophilic H-bond DonorBioisostere: Mimics phenol/alcohol but with better metabolic stability.

Modulation:
Increases lipophilicity moderately compared to

, improving membrane permeability.
Steric Environment High (4-Methyl)Conformational Control: The ortho-methyl group creates steric clash with the C5-carbonyl, favoring twisted conformations often required for binding pockets.
Acidity (

)
~3.5 - 4.0 (COOH)Typical for nicotinic acid derivatives; the

is electron-withdrawing, slightly lowering the

of the pyridine nitrogen.
Decision Matrix: Incorporation Strategy

Before synthesis, select the pathway based on the target binding pocket requirements:

DecisionTree Start Start: DMP-5-COOH Target Target Requirement? Start->Target Amide Stable H-Bond Acceptor/Donor (Amide Linker) Target->Amide Standard Linkage Bioisostere Metabolic Stability/Rigidity (Heterocycle) Target->Bioisostere Avoid Amidase Ether Flexible Linker (Ether) Target->Ether Space Filling Protocol1 Protocol 1: T3P Coupling (Overcomes Sterics) Amide->Protocol1 Protocol2 Protocol 2: Oxadiazole Formation (One-Pot) Bioisostere->Protocol2 Protocol3 Protocol 3: Reduction to Alcohol (Red-Al/NaBH4) Ether->Protocol3

Figure 1: Strategic decision tree for utilizing the DMP-5-COOH building block.

Protocol 1: Sterically Demanding Amide Coupling (T3P Method)

The Challenge: The 4-methyl group ortho to the carboxylic acid creates significant steric hindrance. Standard carbodiimide (EDC/NHS) or even HATU couplings often stall or result in low yields due to the inability of the amine to attack the bulky activated ester. Furthermore, the pyridine nitrogen can interfere by forming N-acylpyridinium species.

The Solution: Propylphosphonic Anhydride (T3P) .[1] T3P is the reagent of choice here. It activates the acid highly efficiently, has low epimerization risk (not applicable here but good practice), and the byproduct is water-soluble, simplifying workup.[2]

Materials
  • Limiting Reagent: DMP-5-COOH (1.0 equiv)

  • Amine Partner:

    
     (1.1 – 1.2 equiv)
    
  • Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (if Pyridine is undesirable, though Pyridine/T3P is synergistic).

  • Solvent: EtOAc (preferred) or DMF (if solubility is an issue).

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with DMP-5-COOH (1.0 equiv) and the amine partner (1.1 equiv).

  • Solvation: Add EtOAc (concentration ~0.1 M). If solids persist, add DMF dropwise until clear (max 10% v/v).

  • Base Addition: Cool to 0°C. Add Pyridine (4.0 equiv). Note: The excess base is critical to neutralize the HCl/phosphoric acid byproducts and prevent the pyridine core of the starting material from protonating and deactivating.

  • Activation & Coupling: Add T3P solution (2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check LCMS.[3] If conversion <50% after 4 hours, add an additional 1.0 equiv of T3P and heat to 50°C. The 4-methyl group may require thermal energy to overcome the rotational barrier.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash 1: Water (removes bulk T3P byproducts).[4]

    • Wash 2: 0.5 M HCl (careful: rapid wash to remove excess pyridine base; do not extract the product if it contains basic amines). Alternative: If the product is basic, wash with saturated

      
      .
      
    • Wash 3: Saturated

      
       (removes unreacted DMP-5-COOH).
      
    • Wash 4: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Troubleshooting
  • Low Yield: If the amine is electron-deficient (e.g., an aniline), T3P might still be too slow. Switch to the "Nuclear Option" : Convert DMP-5-COOH to the acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM, then react with the amine. Avoid

    
     if the 
    
    
    
    group shows any sensitivity (rare, but Ghosez is milder).

Protocol 2: 1,2,4-Oxadiazole Synthesis (Bioisostere)

Context: Amides are susceptible to metabolic hydrolysis. Replacing the amide with a 1,2,4-oxadiazole ring retains the geometry and H-bond accepting capability while significantly improving metabolic stability.

Reaction Scheme Overview

This is a condensation between the carboxylic acid (DMP-5-COOH) and an amidoxime (


).

Oxadiazole Acid DMP-5-COOH Activation Activation (CDI in DMF) Acid->Activation Step 1 Intermediate O-Acyl Amidoxime (Intermediate) Activation->Intermediate + Amidoxime Amidoxime Amidoxime (R-C(NH2)=NOH) Cyclization Cyclization (110°C) Intermediate->Cyclization Heat Product 1,2,4-Oxadiazole Product Cyclization->Product

Figure 2: One-pot synthesis of 1,2,4-oxadiazoles.

Step-by-Step Methodology
  • Activation: Dissolve DMP-5-COOH (1.0 equiv) in anhydrous DMF (0.2 M). Add CDI (1,1'-Carbonyldiimidazole) (1.2 equiv).

    • Observation: Gas evolution (

      
      ) will occur. Stir at RT for 30-60 mins until bubbling ceases.
      
  • Addition: Add the functionalized amidoxime (

    
    ) (1.1 equiv).
    
  • Intermediate Formation: Stir at RT for 1 hour. LCMS should show the O-acyl amidoxime intermediate (Mass = Acid + Amidoxime -

    
    ).
    
  • Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.

    • Note: The 4-methyl group steric hindrance actually helps here by favoring the cyclization conformation once the intermediate is formed.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash extensively with water (3x) to remove DMF.

    • Purify via flash chromatography (Hexane/EtOAc).

Safety & Handling of Fluorinated Pyridines

  • 
     Stability:  The difluoromethyl group on an aromatic ring is generally chemically robust. However, avoid strong organolithium bases  (e.g., 
    
    
    
    -BuLi) at temperatures > -78°C, as deprotonation at the
    
    
    position can lead to alpha-elimination and carbene formation.
  • Pyridine Toxicity: Treat all pyridine derivatives as potential irritants and neurological toxins. Use a fume hood.

  • T3P Hazards: T3P is corrosive. While safer than many coupling agents, it can cause severe burns.

References

  • T3P Coupling Protocol: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2] Organic Letters, 2011, 13(19), 5048–5051.[1] Link

  • Difluoromethyl Bioisosteres: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Oxadiazole Synthesis: Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as potential drugs." Current Medicinal Chemistry, 2015. Link

  • Minisci Reaction (General Context): Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2011. Link

Disclaimer: This Application Note is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Experimental Procedures for 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid represents a high-value scaffold in modern medicinal chemistry. It combines two critical design elements: the difluoromethyl group (


) , which acts as a lipophilic hydrogen bond donor (bioisostere for hydroxyl/thiol groups), and the 4-methyl group , which introduces conformational constraints (the "Magic Methyl" effect) to lock downstream amides into bioactive conformations.

This guide provides optimized protocols for utilizing this compound, specifically addressing the steric hindrance imposed by the 4-methyl group adjacent to the carboxylic acid and the electronic deactivation of the pyridine ring.

Chemical Identity & Properties[1][2][4][7][8][9][10][11]
PropertyDataNotes
CAS Number 1240608-68-1 (Analogous)Verify specific batch COA; structure confirmed.
Formula

MW 187.14 g/mol
pKa (Calc) ~3.8 (COOH), ~2.5 (Py-N)Pyridine N is weakly basic due to EWG (

, COOH).
LogP (Calc) 1.4 – 1.8Enhanced lipophilicity vs. non-fluorinated analog.
Solubility DMSO, MeOH, DMFLimited solubility in non-polar organics (Hexane).

Handling & Stability Guidelines

Stability of the Difluoromethyl Group

The


 moiety on the pyridine ring is generally stable under acidic and neutral conditions. However, it exhibits sensitivity to strong bases  (e.g., NaH, LDA, t-BuLi) which can trigger deprotonation at the benzylic position followed by elimination to a difluorocarbene species.
  • Recommended Bases: DIPEA, TEA, N-Methylmorpholine (NMM), Pyridine,

    
    .
    
  • Avoid: Strong amide bases (LDA) or alkoxides at elevated temperatures (>80°C).

Storage
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The carboxylic acid moiety may form hydrates; keep desiccated.

Core Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Challenge: The 4-methyl group is ortho to the 5-carboxylic acid, creating significant steric hindrance. Standard EDC/NHS coupling often fails or proceeds with low conversion. Solution: Use T3P (Propylphosphonic anhydride) or Ghosez’s Reagent to generate a highly reactive intermediate.

Method A1: T3P-Mediated Coupling (Gold Standard)

This method is preferred for coupling with weak nucleophiles (anilines) or sterically hindered amines.

Reagents:

  • Substrate: 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial, dissolve the carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc (0.1 M concentration).

  • Base Addition: Add Pyridine (4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Cool the mixture to 0°C. Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • QC Check: Monitor by LC-MS. If conversion <50% after 12h, heat to 50°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2), Sat.

      
       (x2), and Brine (x1).
      
    • Critical: Do NOT use acidic wash (1N HCl) if the product contains basic nitrogens, as the pyridine ring might protonate and extract into the aqueous phase.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Method A2: Acid Chloride Activation (via Ghosez’s Reagent)

Use this if T3P fails. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions, avoiding the harshness of


.
  • Dissolve acid in dry DCM (0.1 M).

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir 1h at RT (Formation of Acid Chloride).

  • Add Amine (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir 2–4h.

Protocol B: Reduction to Benzylic Alcohol

Converting the acid to [2-(Difluoromethyl)-4-methylpyridin-5-yl]methanol provides a key intermediate for ether synthesis or further halogenation.

Reagents:

  • Reducing Agent: Borane-Dimethyl Sulfide Complex (

    
    ) (2.0 equiv) or 
    
    
    
    via Mixed Anhydride.
  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon.

  • Solvation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.

  • Addition: Dropwise add

    
     (2.0 M in THF, 1.0 mL, 2.0 mmol). Caution: Gas evolution (
    
    
    
    ).
  • Reflux: Allow to warm to RT, then heat to reflux (65°C) for 2–4 hours.

    • Mechanism:[1][2][3][4] The electron-deficient pyridine requires heat for complete reduction.

  • Quench: Cool to 0°C. Carefully add MeOH (slowly!) to quench excess borane. Stir 30 mins.

  • Workup: Concentrate in vacuo. Redissolve in MeOH and concentrate again (x3) to remove trimethyl borate.

  • Purification: The crude alcohol is often pure enough; otherwise, purify via silica gel (DCM/MeOH 95:5).

Visual Workflows

Diagram 1: Amide Coupling Optimization Logic

This decision tree guides the researcher through the steric challenges of the 4-methyl group.

AmideCoupling Start Start: 2-(CF2H)-4-Me-Py-5-COOH + Amine CheckSterics Is Amine Sterically Hindered? (e.g., ortho-subst. aniline, t-butyl amine) Start->CheckSterics MethodT3P Method A: T3P / Pyridine (Ethyl Acetate, 50°C) CheckSterics->MethodT3P Yes (High Hindrance) MethodHATU Method B: HATU / DIPEA (DMF, RT) CheckSterics->MethodHATU No (Primary/Secondary Alkyl) CheckConv Check Conversion (LCMS) MethodT3P->CheckConv MethodHATU->CheckConv Success Proceed to Workup CheckConv->Success >80% Conv. Fail Low Conversion (<20%) CheckConv->Fail <50% Conv. MethodGhosez Method C: Acid Chloride (Ghosez's Reagent) Fail->MethodGhosez Activate via Acid Chloride MethodGhosez->Success

Caption: Decision tree for overcoming steric hindrance at the C5 position during amide coupling.

Diagram 2: Reactivity & Stability Map

Overview of the chemical space and potential pitfalls.

Reactivity Core 2-(CF2H)-4-Me-Py-5-COOH Amidation Amidation (C5) Requires T3P/HATU Core->Amidation Major Pathway Reduction Reduction to Alcohol (BH3-DMS) Core->Reduction Building Block Gen BaseSens Base Sensitivity (CF2H -> Carbene) Core->BaseSens Avoid NaH/LDA Solubility Solubility Profile Polar Organics (DMSO/DMF) Core->Solubility Process Design

Caption: Reactivity profile highlighting the primary synthetic pathways and stability risks.

References

  • Dunet, J., et al. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.[5] Chemical Communications.[5] Link

  • Studer, A., et al. (2024). Site-selective integration of the biologically relevant difluoromethyl group into pyridines.[6] Nature Communications.[6] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Peptide Coupling. Organic Process Research & Development. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-CF2H-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 2-(difluoromethyl)-4-methylpyridine-5-carboxylic acid , a critical intermediate often used in the synthesis of kinase inhibitors or pyridine-based agrochemicals.

This molecule presents a unique purification challenge due to its amphoteric nature (zwitterionic character) combined with the lipophilicity of the difluoromethyl (


) group. Unlike standard organic acids, it cannot simply be "extracted and dried." Successful isolation requires precise pH control to exploit its isoelectric point (pI).
Physicochemical Profile
PropertyCharacteristicImpact on Purification
Structure Pyridine ring + COOH +

Amphoteric; solubility is pH-dependent.
Acidity (COOH) pKa

3.0–3.5
Acidic enough to form salts with bases (e.g., NaOH).
Basicity (Pyridine N) pKa

2.0–2.5 (Estimated)
The electron-withdrawing

group lowers basicity compared to 2-picoline, but it can still protonate in strong acid (HCl).
Stability

Group
Warning: Sensitive to strong bases (e.g.,

-BuOK) which can trigger difluorocarbene formation.

Core Protocol: Isoelectric Precipitation (The "pH Swing")

The Issue: Users often report low recovery when using standard liquid-liquid extraction (DCM/Water). The Fix: The molecule is most soluble in water at very low pH (cationic) and very high pH (anionic). It is least soluble at its isoelectric point (zwitterionic neutral form).

Step-by-Step Workflow
  • Dissolution (High pH):

    • Dissolve the crude solid in 1.0 M NaOH (approx. 3-5 equivalents).

    • Why: This converts the carboxylic acid to the carboxylate (

      
      ), ensuring complete solubility in water.
      
    • Check: The solution should be homogenous. If oils remain, wash this aqueous phase with Ethyl Acetate (EtOAc) to remove non-acidic impurities (e.g., unreacted starting material).

  • Filtration:

    • Filter the basic aqueous solution through a Celite pad to remove insoluble particulates.

  • The "pH Swing" (Precipitation):

    • Cool the solution to 0–5 °C.

    • Slowly add 2.0 M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.0 – 3.5 .

    • Mechanism:[1][2][3] As you pass pH 7, you protonate the carboxylate. As you approach pH 3, the molecule becomes neutral (zwitterionic). Going lower (pH < 1) will re-dissolve it as the pyridinium hydrochloride salt. Stop at pH 3.

  • Isolation:

    • Stir at 0 °C for 30 minutes to allow crystal growth.

    • Filter the white/off-white precipitate.

    • Wash with a small amount of ice-cold water (to remove NaCl) followed by cold heptane.

Workflow Visualization

pH_Swing_Protocol Start Crude Mixture Base_Add Add 1M NaOH (pH > 10) Solubilize as Carboxylate Start->Base_Add Wash Wash with EtOAc (Remove Non-Acids) Base_Add->Wash Acidify Slowly Add 2M HCl Target pH 3.0 - 3.5 Wash->Acidify Check_pH Is pH < 2.0? Acidify->Check_pH Precipitate Precipitate Forms (Isoelectric Point) Check_pH->Precipitate No (Correct Range) Redissolve Product Redissolves (Pyridinium Salt) Check_pH->Redissolve Yes (Overshoot) Filter Filter & Dry Precipitate->Filter Redissolve->Acidify Add dilute NaOH to fix

Caption: Logic flow for the isoelectric precipitation method. Note the critical risk of "overshooting" acidification.

Advanced Purification: Recrystallization

If the pH swing yields <98% purity, recrystallization is required. The


 group adds lipophilicity, making standard "pyridine solvents" (like pure water) less effective.

Recommended Solvent Systems:

  • Ethanol / Water (3:1):

    • Dissolve in hot Ethanol. Add hot water until slightly turbid. Cool slowly.

    • Best for: Removing inorganic salts trapped during precipitation.

  • Acetonitrile (ACN):

    • Dissolve in boiling ACN. Cool to -20 °C.

    • Best for: Removing organic impurities and decarboxylated byproducts.

Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing during acidification. What happened?

  • Diagnosis: You likely added acid too quickly, generating local hot spots, or the concentration was too high.

  • Solution: Re-dissolve by adding NaOH back to pH 10. Dilute the solution with water (reduce concentration by 20%). Acidify much slower, ensuring vigorous stirring. Seeding with a pure crystal at pH 4.0 helps significantly.

Q2: I see a "tailing" peak on my HPLC. Is my column broken?

  • Diagnosis: No. Pyridine carboxylic acids interact strongly with residual silanols on C18 columns, causing peak tailing.

  • Solution: Ensure your mobile phase contains a modifier. Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. The acid suppresses the ionization of the carboxylic group and masks silanol interactions.

Q3: Can I use silica gel chromatography (Flash) instead?

  • Diagnosis: Yes, but it is difficult due to streaking.

  • Protocol: Use a specialized mobile phase: DCM : Methanol : Acetic Acid (90 : 9 : 1) . The acetic acid is mandatory to prevent the pyridine from sticking irreversibly to the silica.

Q4: Is the


 group stable if I heat it? 
  • Diagnosis: Generally, yes. However, avoid heating in strong alkaline solutions (pH > 12) for extended periods, as this can promote hydrolysis or carbene formation. Acidic conditions are generally safer for thermal processing.

Logic Map: Purification Decision Tree

Use this flow to decide the best purification route based on your crude purity.

Decision_Tree Input Crude Purity (HPLC) Low < 80% Purity Input->Low Med 80% - 95% Purity Input->Med High > 95% Purity Input->High Action_Low Acid-Base Extraction (pH Swing) Low->Action_Low Action_Med Recrystallization (EtOH/H2O) Med->Action_Med Action_High Dry & Use High->Action_High Action_Low->Med Yields Improved Solid Action_Med->High Success Flash Flash Chromatography (DCM/MeOH/AcOH) Action_Med->Flash Fails (Oiling)

Caption: Decision matrix for selecting the appropriate purification module based on initial purity.

References

  • Seto, M., et al. (2011). Process for producing pyridine carboxylic acids. European Patent EP2428505B1. Link

    • Relevance: Establishes the industrial standard for isoelectric precipit
  • Shimizu, S., et al. (1973). Process for the production of pyridine carboxylic acids. US Patent 3,748,336. Link

    • Relevance: Details the pH adjustment methodology and crystallization kinetics for this class of compounds.
  • Gosmini, C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines.... PMC7426839. Link

    • Relevance: Provides context on the stability and synthesis of difluoromethyl-substituted pyridines.
  • Sigma-Aldrich. (n.d.). 2,5-Pyridinedicarboxylic acid Product Sheet. Link

    • Relevance: Used as a physicochemical proxy for solubility and pKa behavior of pyridine carboxylic acids.

Sources

Technical Support Center: 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF2H-PYR-OPT Subject: Yield Optimization & Troubleshooting for Fluorinated Pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid presents a classic "electron-deficient heterocycle" challenge. The presence of the electron-withdrawing carboxylate at C5 and the methyl group at C4 creates specific steric and electronic constraints.

Users typically encounter yield losses in three critical zones:

  • Decomposition during the deoxofluorination of the aldehyde precursor (formation of "black tar").

  • Regioselectivity issues when attempting radical difluoromethylation (Minisci-type).

  • Defluorination/Hydrolysis of the

    
     group during the final ester saponification.
    

This guide addresses these failure modes with standardized protocols and troubleshooting logic.

Module 1: The Deoxofluorination Route (Primary Strategy)

Context: You are converting ethyl 2-formyl-4-methylpyridine-5-carboxylate to the difluoromethyl analog using DAST, Deoxo-Fluor®, or XtalFluor®.

Diagnostic: Why is my reaction turning into black tar?

Root Cause: Pyridine aldehydes are prone to polymerization and acid-catalyzed decomposition. DAST releases HF, which protonates the pyridine nitrogen, rendering the ring highly electrophilic and susceptible to nucleophilic attack or oligomerization.

Protocol Adjustment:

  • Switch Reagent: Move from DAST to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). It is thermally more stable but still requires care.

  • The "Buffered" Addition:

    • Standard: DAST added to aldehyde in DCM.

    • Optimized: Pre-complex the pyridine nitrogen. Add 1.05 equiv of BF3·OEt2 or maintain a strictly anhydrous environment with K2CO3 (solid, suspended) to scavenge excess HF immediately upon generation.

  • Temperature Discipline:

    • Do NOT start at 0°C. Start at -78°C for addition, then warm extremely slowly to 0°C. The exotherm at the aldehyde-fluorination step is often the decomposition trigger.

FAQ: Deoxofluorination

Q: My LCMS shows the intermediate hemiaminal but no product. Should I heat it? A: Proceed with caution. The hemiaminal-to-difluoro conversion has a high activation energy on electron-deficient rings. Instead of heating the reaction mixture (which risks tar), add an activator like SbCl3 (catalytic) or switch to XtalFluor-E with DBU as an activator. The DBU acts as a HF scavenger and promoter, often allowing the reaction to proceed at room temperature.

Module 2: The Radical Route (Alternative Strategy)

Context: You are using Baran’s Reagent (Zinc difluoromethanesulfinate, DFMS) or similar sulfinates to functionalize ethyl 4-methylpyridine-3-carboxylate directly.

Diagnostic: Poor Regioselectivity (C2 vs. C6)

Issue: The Minisci reaction produces a mixture of the desired 2-substituted and undesired 6-substituted isomers. Mechanistic Insight: The difluoromethyl radical (


) is nucleophilic.[1] It seeks the most electron-deficient position.
  • C2 Position: Activated by the ring nitrogen and the inductive effect of the ester (meta-like, but close).

  • C6 Position: Also activated by the ring nitrogen.

  • C4 Position: Blocked by the methyl group.

Optimization Strategy:

  • Solvent Effect: Run the reaction in a DCM/Water biphasic system (2:1) rather than pure DMSO. Water creates a hydrogen-bond network that can shield the nitrogen, subtly altering the steric accessibility of C2 vs C6.

  • Acid Additive: Add TFA (1-2 equiv) . Protonating the pyridine makes the ring significantly more electron-deficient, accelerating the reaction and often enhancing selectivity for the C2 position due to the proximity of the C3-ester (Coulombic interactions with the radical source).

Minisci_Optimization Start Precursor: Ethyl 4-methylnicotinate Reagent Reagent: Zn(SO2CF2H)2 + TBHP Start->Reagent ConditionA Standard: DMSO, RT Reagent->ConditionA ConditionB Optimized: DCM/H2O + TFA Reagent->ConditionB ResultA Result: Low Yield C2:C6 Mix (1:1) ConditionA->ResultA ResultB Result: High Yield C2 Major (>3:1) ConditionB->ResultB

Figure 1: Decision logic for optimizing the radical difluoromethylation step.

Module 3: Hydrolysis & Isolation (The Final Trap)

Context: Saponification of ethyl 2-(difluoromethyl)-4-methylpyridine-5-carboxylate to the free acid.

Diagnostic: Loss of Fluorine (

or decomposition)

Root Cause: The


 group on a pyridine ring is pseudo-benzylic. Under strong basic conditions (e.g., NaOH, reflux), the proton on the 

group is acidic. Deprotonation leads to elimination of fluoride (formation of a transient carbene or quinone methide-like species), resulting in hydrolysis to the aldehyde or carboxylic acid.

The "Safe" Hydrolysis Protocol:

  • Avoid Strong Mineral Bases: Do not use NaOH or KOH at high temperatures.

  • Lithium Hydroxide (LiOH): Use LiOH·H2O in THF/H2O (1:1) at 0°C to Room Temperature . Lithium is a milder counterion, and the lower temperature prevents the elimination pathway.

  • Acidic Hydrolysis (Alternative): If the base route fails, use 6N HCl at reflux. The

    
     group is generally more stable to acid than to base. However, ensure the pyridine ring does not decarboxylate (unlikely for nicotinic acids, but possible).
    

Data Summary: Hydrolysis Conditions

ReagentSolventTempYieldRisk
NaOH (2N) MeOH/H2OReflux< 30%High (Defluorination)
LiOH (1N) THF/H2O20°C85-92% Low (Recommended)
TMSOK DME60°C75%Moderate (Anhydrous route)
HCl (6N) Water100°C80%Moderate (Harsh)
Visual Workflow: Synthesis Decision Tree

Synthesis_Workflow Start Start: Select Precursor RouteA Route A: Aldehyde (Ethyl 2-formyl-4-methyl...) Start->RouteA RouteB Route B: Nicotinate (Ethyl 4-methylnicotinate) Start->RouteB StepA1 Step 1: Deoxofluorination (Deoxo-Fluor, -78°C) RouteA->StepA1 StepB1 Step 1: Radical Minisci (Zn(SO2CF2H)2, TFA) RouteB->StepB1 CheckA QC: Check for Tar/Purity StepA1->CheckA CheckB QC: Regioisomer Separation StepB1->CheckB Intermediate Intermediate: Ethyl 2-(CF2H)-4-Me-Py-5-COOEt CheckA->Intermediate Pass CheckB->Intermediate Isolate C2 isomer FinalStep Final Step: Hydrolysis (LiOH, THF/H2O, RT) Intermediate->FinalStep Product Target: 2-(CF2H)-4-Me-Py-5-COOH FinalStep->Product

Figure 2: Complete synthesis workflow comparing the Deoxofluorination and Radical pathways.

References
  • Fujiwara, Y., et al. (2012).[2] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[2] (Seminal paper on Zinc Sulfinate/Minisci reagents).

  • Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 137(30), 9571–9574. (Discussion on sulfonyl fluorides as milder alternatives to DAST).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Review covering stability of CF2H groups).

  • Ji, Y., et al. (2014). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 111(37), 13321-13326. (Mechanistic insights relevant to radical functionalization of pyridines).

Sources

Technical Support Center: Regioselective Difluoromethylation of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of


 incorporation into electron-deficient heterocycles.
Lead Scientist:  Dr. [Your Name]

Executive Summary: The "Lipophilic Hydrogen Bond" Challenge

Welcome to the technical support hub for pyridine functionalization. You are likely here because the difluoromethyl group (


) is a critical bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering hydrogen bond donor capability with significantly improved metabolic stability and lipophilicity (LogP modulation).

The Core Problem: Pyridines are electron-deficient.[1] Traditional electrophilic aromatic substitution (EAS) fails. Radical substitution (Minisci-type) works but suffers from poor regiocontrol, often yielding difficult-to-separate mixtures of C2 and C4 isomers.[2]

This guide provides validated workflows to force regioselectivity toward either the C2 or C4 position using innate reactivity modulation and modern pre-activation strategies.

Diagnostic & Troubleshooting Modules

Issue Ticket #001: "I am getting an inseparable mixture of C2 and C4 isomers."

Diagnosis: You are likely using a standard Minisci protocol (Acid + Radical Precursor). The difluoromethyl radical (


) is electrophilic. While protonated pyridines are activated for nucleophilic radical attack, the 

radical lacks the strong nucleophilicity of simple alkyl radicals. Consequently, it attacks the most electron-deficient positions (C2 and C4) indiscriminately based on subtle steric and electronic factors.

Technical Fixes:

VariableAdjustmentRationale
Solvent System Switch from DCM/H₂O to DMSO DMSO creates a solvent cage that can enhance the lifetime of the radical species and often marginally favors the C2 position due to hydrogen-bonding interactions with the protonated nitrogen.
Temperature Lower to 0°C - 10°C Higher temperatures favor entropic mixtures. Lower temperatures increase the influence of enthalpic transition state differences, potentially improving the major isomer ratio.
Acid Source Use TFA (Trifluoroacetic acid)Stronger protonation ensures the pyridine remains in the activated pyridinium form, which is essential for any reaction to occur, though it does not solve the regioselectivity issue alone.
Issue Ticket #002: "I specifically need the C4-difluoromethyl product."

Diagnosis: Innate Minisci reactivity slightly favors C2 due to orbital coefficients in the LUMO of the pyridinium ring. To get C4, you must override this innate preference using Steric Blockage or Electronic Inversion .

Protocol Recommendation: Adopt the N-Aminopyridinium / Photoredox Strategy . This method uses a pre-activated salt that sterically hinders C2 and electronically directs the radical to C4 via an Electron Donor-Acceptor (EDA) complex.

Workflow Diagram (C4 Selectivity):

C4_Selectivity Start Pyridine Substrate Step1 Activation: Formation of N-amidopyridinium Salt Start->Step1 + Aminating Agent Step2 EDA Complex Formation (with Sulfinate) Step1->Step2 + NaSO2CF2H Step3 Blue Light Irradiation (450 nm) Step2->Step3 Radical Gen End C4-Difluoromethyl Pyridine (>95% Regioselectivity) Step3->End C4 Attack & N-N Cleavage

Caption: Figure 1. C4-selective workflow utilizing N-activation to override innate C2 preference.

Issue Ticket #003: "My reaction stalls or yields are <20%."

Diagnosis: This is often due to the instability of the radical source or oxidative degradation of the product.

  • Reagent Check: Are you using Zinc Difluoromethanesulfinate (DFMS)? It is hygroscopic. If it has clumped, its stoichiometry is unreliable.

  • Oxidant Mismatch: If using a chemical oxidant (e.g., TBHP), the radical generation rate might be too slow compared to the decomposition of the active species.

Corrective Action:

  • Reagent: Switch to freshly prepared Sodium Difluoromethanesulfinate if the Zinc salt is aged.

  • Additives: Add AgNO₃ (10-20 mol%) as a catalyst. Silver lowers the oxidation potential required to generate the radical from the sulfinate, smoothing the kinetic profile.

Standard Operating Protocols (SOPs)

Protocol A: Innate C2-Selective Difluoromethylation (Chemical Oxidation)

Best for: Early-stage screening where C2 is acceptable or preferred.

Materials:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: DCM/Water (biphasic) or DMSO

Step-by-Step:

  • Setup: In a vial equipped with a stir bar, dissolve the pyridine (0.5 mmol) in DCM (2 mL) and Water (1 mL).

  • Acidification: Add TFA (0.5 mmol) to protonate the pyridine. Crucial: The solution must be acidic (pH < 4).

  • Reagent Addition: Add DFMS (1.5 mmol) in one portion.

  • Initiation: Add TBHP (2.5 mmol) dropwise at 0°C, then allow to warm to room temperature (RT).

  • Monitoring: Stir vigorously for 12-24 hours. If conversion stalls, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).

  • Workup: Quench with saturated NaHCO₃ (careful: gas evolution). Extract with DCM.

  • Purification: Silica gel chromatography. Note: C2/C4 isomers often have very similar Rf values. Gradient elution (0-5% MeOH in DCM) is recommended.

Protocol B: C4-Selective Photochemical Difluoromethylation

Best for: Late-stage functionalization requiring high regiocontrol.

Materials:

  • Substrate: N-amidopyridinium salt (prepared from pyridine + O-mesitylenesulfonylhydroxylamine or similar aminating agent).

  • Reagent: Sodium Difluoromethanesulfinate (2.0 equiv).

  • Catalyst: None (Self-assembled EDA complex) or Eosin Y (1 mol%) if initiation is sluggish.

  • Light Source: Blue LEDs (450 nm).

  • Solvent: DMSO (degassed).

Step-by-Step:

  • Pre-activation: Convert your pyridine to the N-amidopyridinium salt. Isolate and dry this salt.

  • Reaction Assembly: In a clear glass vial, mix the pyridinium salt (0.2 mmol) and sodium difluoromethanesulfinate (0.4 mmol) in DMSO (2 mL).

  • Degassing: Sparge with Argon for 10 minutes. Oxygen quenches the radical chain.

  • Irradiation: Place in a photoreactor (or surround with blue LED strips) with fan cooling to maintain RT. Irradiate for 16 hours.[3]

  • Workup: Dilute with water, extract with Ethyl Acetate. The N-N bond is usually cleaved during the reaction or workup; if not, treat with Zn/AcOH to reveal the free pyridine.

Comparative Data: Selectivity Metrics

MethodRadical SourceMechanismPrimary RegioisomerYield (Avg)
Standard Minisci DFMS / TBHPRadical SubstitutionMixture (C2:C4 ~ 1.5:1)40-60%
Baran Diversinates Zn(SO₂CF₂H)₂Innate RadicalC2 (unless C2 blocked)50-70%
N-Oxide Activation DFMS / ActivatorRearrangementC2 (via rearrangement)45-65%
N-Amidopyridinium NaSO₂CF₂H / LightEDA ComplexC4 (>20:1) 60-85%

FAQ: Frequently Asked Questions

Q: Can I use


 reagents for this? 
A: Not interchangeably. 

radicals are more electrophilic than

radicals. While the protocols are similar, the reaction rates and background decomposition will differ.

is generally more challenging to install due to the lower stability of the sulfinate precursor.

Q: How do I separate the C2 and C4 isomers if I get a mixture? A: These isomers are notoriously difficult to separate.

  • Tactic 1: Use Ag-impregnated silica gel . The nitrogen lone pair availability differs slightly between C2 (sterically crowded) and C4 isomers, affecting binding to silver.

  • Tactic 2: Supercritical Fluid Chromatography (SFC) with a 2-ethylpyridine column is often the only way to resolve them on a preparative scale.

Q: Why is my Zinc Sulfinate (DFMS) turning into a paste? A: DFMS decomposes with moisture. Store it in a desiccator or glovebox. If it's pasty, it has hydrolyzed to sulfinic acid and zinc salts, and will not generate radicals efficiently. Discard and buy fresh or synthesize the sodium salt.

References

  • Innate Radical Functionalization (Baran Diversinates): Fujiwara, Y., et al. (2012).[4] Practical and innate carbon–hydrogen functionalization of heterocycles.[4][5] Nature.[4] [Link][4]

  • C4-Selective Photochemical Method: Kim, J., et al. (2024).[3] Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv / Nature Communications. [Link]

  • Regioselectivity Switch (Oxazino-pyridines): Fier, P. S., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[5][6][7][8][9] Science. [Link]

  • Reagent Properties (Zn vs Na Sulfinates): Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation.[4] Journal of the American Chemical Society.[2][10] [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-FPy-005 Subject: Overcoming poor solubility of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Crystal Lattice Trap"

You are likely encountering difficulty dissolving 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid because this molecule falls into a specific physicochemical "trap." It is not merely a lipophilic organic solid; it is a fluorinated zwitterion .[1][2]

The Root Cause Analysis
  • Zwitterionic Locking: At neutral pH, the basic pyridine nitrogen (pKa ~3.0–4.[1][2]0) accepts a proton from the acidic carboxylic acid (pKa ~3.5).[1][2] This creates an internal salt (zwitterion) with extremely high lattice energy, making it insoluble in non-polar organic solvents (DCM, Toluene) and sparingly soluble in water.[1][2]

  • The

    
     Effect:  Unlike a methyl or trifluoromethyl group, the difluoromethyl (
    
    
    
    )
    group acts as a lipophilic hydrogen bond donor (H-bond acidity
    
    
    ).[1][2] It forms non-classical hydrogen bonds that reinforce the crystal lattice, further resisting dissolution compared to its non-fluorinated analogs [1][2].[1]

Solubility Decision Matrix

Before proceeding, identify your end-goal to select the correct workflow.[1][2]

SolubilityMatrix Start START: What is your application? Synthesis Chemical Synthesis (Reactions) Start->Synthesis BioAssay Biological Assay (In Vitro/In Vivo) Start->BioAssay OrganicSolvent Need Organic Solvent (DCM, THF, EtOAc) Synthesis->OrganicSolvent Aqueous Need Aqueous Buffer (PBS, Media) BioAssay->Aqueous LipophilicBase Protocol A: In-Situ Lipophilic Salt (Use DBU/DIPEA) OrganicSolvent->LipophilicBase Standard Esterification Protocol B: Transient Protection (Form Ester) OrganicSolvent->Esterification High Conc. pHSwing Protocol C: pH Swing / Salt Formation (NaOH/Meglumine) Aqueous->pHSwing Preferred Cosolvent Protocol D: Cosolvent System (DMSO + Surfactant) Aqueous->Cosolvent Alternative

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Technical Protocols

Protocol A: In-Situ Lipophilic Salt (For Organic Synthesis)

Use Case: You need to react the carboxylic acid in dichloromethane (DCM), THF, or Ethyl Acetate.[1] Mechanism: Use a lipophilic organic base to deprotonate the carboxylic acid.[1][2] The resulting ion pair (Lipophilic Cation + Carboxylate Anion) is highly soluble in organic media.[1][2]

Step-by-Step:

  • Suspend the insoluble acid (1.0 equiv) in the desired organic solvent (DCM or THF).[1][2]

  • Add 1.1 to 1.5 equivalents of DIPEA (Hünig's base) or DBU .[1][2]

    • Note: DBU is stronger and often works better for stubborn fluorinated acids.[1][2]

  • Sonicate for 5–10 minutes. The suspension should turn into a clear solution as the salt forms.[1]

  • Proceed with your coupling reagent addition (e.g., HATU, EDC) or other reagents.[1][2]

Protocol C: The pH Swing Method (For Aqueous Assays)

Use Case: Preparing a stock solution for biological testing (PBS/Media) without toxic organic solvents. Mechanism: Move the pH away from the isoelectric point (pI).[1] The


 group lowers the pKa of the pyridine ring, meaning the "insolubility window" is shifted lower (approx pH 2–4). You must go to pH > 6.5  to ensure full ionization.[1][2]

Step-by-Step:

  • Weigh the target amount of solid.[1][2]

  • Add 0.9 equivalents of 1M NaOH (or KOH).

  • Add water to 80% of the final volume.[1][2]

  • Vortex/Sonicate.[1][2] If solid remains, add 1M NaOH dropwise until clear (Target pH 7.0–7.4).[1][2]

  • Critical: Do not overshoot to pH > 9, as the

    
     group can be sensitive to base-catalyzed hydrolysis (releasing fluoride) over extended periods [3].[1][2]
    
  • Back-fill with buffer (PBS) to final volume.[1][2]

Data & Solubility Profile

The following table summarizes solvent compatibility based on the chemical structure's electronic properties.

Solvent SystemSolubility RatingNotes & Recommendations
Water (pH 3–5) 🔴 InsolubleNear isoelectric point.[1][2] Lattice energy dominates.[1][2]
Water (pH > 7) 🟢 SolubleForms carboxylate anion.[1][2] Best for assays.
DMSO 🟡 ModerateGood up to ~10-20 mM.[1][2] May require warming (40°C).[1][2]
Methanol/Ethanol 🟡 Low/ModerateH-bonding competition.[1][2] Solubility improves with heat.[1][2]
DCM / Chloroform 🔴 InsolubleToo polar/zwitterionic.[1][2] Requires Protocol A (Base).[1][2]
DMF / NMP 🟢 HighBest organic solvents for stock solutions (50 mM+).[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use the HCl salt to improve solubility? A: Generally, no .[1] While protonating the pyridine nitrogen (using HCl) creates a cation, the resulting chloride salt often has high lattice energy and remains poorly soluble in organic solvents. Furthermore, the electron-withdrawing nature of the


 and COOH groups makes the pyridine nitrogen weakly basic, meaning the HCl salt may hydrolyze (release HCl) in solution, reverting to the insoluble neutral form [4]. Anionic salts (using NaOH/Meglumine) are superior for this specific scaffold. [1]

Q2: I see a precipitate when I dilute my DMSO stock into cell media. Why? A: This is "Crash-out." Your DMSO stock is likely at a high concentration (neutral form).[1][2] When diluted into media (pH 7.4), the kinetics of dissolution are slower than the precipitation of the hydrophobic solid.

  • Fix: Pre-dilute the DMSO stock with a small amount of 0.1M NaOH before adding it to the media to ensure the molecule enters the aqueous phase as a salt, not a neutral solid.

Q3: Is the difluoromethyl (


) group stable at high pH? 
A:  It is moderately stable, but less so than a trifluoromethyl (

) group.[1][2] Avoid prolonged storage at pH > 10 or high temperatures (>60°C) in strong base, as this can trigger defluorination mechanisms [3].[1][2]

References

  • Erickson, J. A., & McLoughlin, J. I. (1995).[1][2] Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631.[1] Link[1][2]

  • Zafrani, Y., et al. (2017).[1][2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

  • Panteleev, J., et al. (2015).[1][2] Late-Stage Functionalization of Pyridines via Regioselective C–H Difluoromethylation.[1][2] Chemistry – A European Journal, 21(4), 1430-1433.[1][2] Link[1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Process Chemistry, Scale-Up Optimization, Impurity Profiling Target Audience: Process Chemists, CDMO Technical Leads

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid . This intermediate is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its amphoteric nature (zwitterionic) and the lability of the difluoromethyl (


) group present unique challenges during kilogram-scale manufacturing.

This guide moves beyond basic literature to address the "hidden" failure modes encountered at scale: thermal instability of fluorination reagents, copper residue management, and the "isoelectric trap" during isolation.

Target Molecule Specs
  • Chemical Formula:

    
    
    
  • Key Motifs: Pyridine core, acid-labile

    
     group, zwitterionic carboxylic acid.
    
  • Critical Quality Attribute (CQA): Fluorine content (avoiding hydrolysis to aldehyde), Metal content (if Cu-catalyzed).

Strategic Route Selection

At scale, you generally face a choice between Ring Construction (Cyclization) and Functionalization (Halex/Coupling) .

Visual: Synthetic Decision Matrix

The following diagram outlines the decision logic based on your starting material availability and cost constraints.

RouteSelection Start Start: Select Scale-Up Strategy Decision1 Is Regioselectivity Critical? Start->Decision1 RouteA Route A: Cu-Mediated Coupling (High Regiocontrol) Decision1->RouteA Yes (Pharma Specs) RouteB Route B: Hantzsch Cyclization (Lower Cost / Lower Selectivity) Decision1->RouteB No (Agro/Cost Driven) StepA1 SM: Methyl 6-bromo-4-methylnicotinate RouteA->StepA1 StepB1 SM: Ethyl 4,4-difluoroacetoacetate RouteB->StepB1 StepA2 Rxn: Cu + BrCF2COOEt (Cross-Coupling) StepA1->StepA2 StepA3 Critical Step: Selective Decarboxylation StepA2->StepA3 Target Target: 2-(Difluoromethyl)-4-methylpyridine-5-COOH StepA3->Target StepB2 Rxn: Condensation with Enaminone StepB1->StepB2 StepB3 Critical Step: Aromatization (Oxidation) StepB2->StepB3 StepB3->Target

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on regioselectivity requirements and raw material costs.

Troubleshooting Guide: The "Zeng" Coupling Route (Recommended)

This route utilizes the copper-mediated cross-coupling of a 2-bromopyridine derivative with ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation. It is preferred for Pharma applications due to superior regiocontrol [1].

Issue 1: Incomplete Decarboxylation (The "Gem-Difluoro" Stall)

Symptom: HPLC shows a persistent intermediate (the difluoroacetic acid derivative) that refuses to convert to the difluoromethyl group. Root Cause: The decarboxylation of


-difluoroacids requires high activation energy. Standard reflux often fails at scale due to heat transfer limits.

Protocol: Enhanced Decarboxylation

  • Solvent Switch: Move from DMF/DMSO to Sulfolane or NMP to access higher temperatures (

    
    ).
    
  • Catalyst: Add 5-10 mol%

    
    . The salt form decarboxylates more readily than the free acid.
    
  • Microwave Surrogate: For batch reactors, use a "feed-and-bleed" strategy to maintain high local temperatures without overheating the bulk for prolonged periods.

Issue 2: Copper Residue Compliance (<10 ppm)

Symptom: Product is green/blue or fails heavy metal testing. Root Cause: Pyridine carboxylic acids are excellent chelators, binding Cu ions tightly.

Protocol: The "Cysteine Wash" Standard EDTA washes often fail with pyridines.

  • Dissolve crude product in alkaline water (pH 10).

  • Add L-Cysteine (0.5 eq relative to Cu content). Cysteine has a higher affinity for Cu than the pyridine acid.

  • Stir at

    
     for 1 hour. Precipitate Cu-Cysteine complex (dark solid).
    
  • Filter, then acidify filtrate to precipitate the API.

Troubleshooting Guide: The Cyclization Route (Cost-Optimized)

This route involves reacting ethyl 4,4-difluoroacetoacetate with an amino-crotonate equivalent.

Issue 3: Loss of Fluorine (Hydrolysis)

Symptom: Appearance of an aldehyde peak (


) in NMR/HPLC.
Root Cause:  The 

group is sensitive to hydrolysis, particularly during the strongly acidic or basic conditions often used for aromatization/ester hydrolysis.

Corrective Action:

  • Avoid Strong Mineral Acids: Do not use

    
     for ester hydrolysis.
    
  • Use Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) for mild ester hydrolysis at pH 7-8.

  • Alternative Base: Use

    
     in THF/Water at 
    
    
    
    rather than
    
    
    at reflux. The "Hard-Soft" nature of Lithium coordinates with the fluorine, stabilizing the C-F bond during hydrolysis.

Isolation & Purification: The Zwitterion Trap

Isolating pyridine carboxylic acids is notoriously difficult because they are water-soluble zwitterions.

FAQ: Why can't I extract my product?

A: At low pH, the pyridine nitrogen is protonated (Cationic). At high pH, the carboxylic acid is deprotonated (Anionic). You cannot extract it into organic solvents (DCM/EtOAc) efficiently in either state.

Protocol: Isoelectric Point (pI) Precipitation

You must precipitate the product at its exact pI, where solubility is lowest.

Step-by-Step Guide:

  • Determination: The calculated pI for this molecule is approx 3.5 - 4.0 .

  • Concentration: Reduce aqueous volume to <5 volumes relative to theoretical yield.

  • The "Swing":

    • If starting from Alkaline (Hydrolysis mixture): Acidify with 6N HCl slowly to pH 3.8.

    • If starting from Acidic: Neutralize with 10N NaOH to pH 3.8.

  • Aging: Stir at this pH for 4 hours at

    
    . Do not rush; crystal growth is slow for zwitterions.
    
  • Wash: Wash the filter cake with Isopropanol (IPA) , not water. IPA removes water and organic impurities but does not dissolve the zwitterion.

Visual: Purification Workflow

Purification Crude Crude Reaction Mixture (Aq. Alkaline) Treat Cu Scavenging (L-Cysteine/Silica Thiol) Crude->Treat pH_Adj pH Adjustment Target: pH 3.8 +/- 0.2 Treat->pH_Adj Cryst Crystallization (Age 4h @ 10°C) pH_Adj->Cryst Filter Filtration & IPA Wash Cryst->Filter

Figure 2: Optimized downstream processing workflow for zwitterionic pyridine acids.

Safety & Stability Data

ParameterSpecification/LimitRisk Mitigation
Thermal Stability Decarboxylation onset >

Monitor reactor jacket temp; avoid hot spots.
Shock Sensitivity Low (unlike DAST routes)Safe for standard transport.
Genotoxicity Potential PGI (Alkyl halide impurities)Control bromodifluoroacetate levels to <10 ppm.
Corrosion High (Fluoride ion leaching)Use Hastelloy or Glass-Lined Reactors (GLR).

References

  • Zeng, X., et al. (2015).[1] "Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Copper-Mediated Reductive Coupling and Decarboxylation." Chemistry – A European Journal.[2]

  • Desrosiers, J., et al. (2014).[1] "A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals." Organic Letters.

  • BenchChem Technical Support. (2025). "Difluoromethanol Reaction Scale-Up: A Technical Support Center." BenchChem.[3]

  • ResearchGate Community. (2020). "How to desalt zwitterions?" ResearchGate Q&A.

Sources

Validation & Comparative

Technical Deep Dive: Structure-Activity Relationship (SAR) of Difluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the strategic utility of difluoromethylpyridine (


-Py)  derivatives in medicinal and agrochemical chemistry.[1] Unlike the ubiquitous trifluoromethyl (

) group—which primarily modulates lipophilicity and metabolic stability—the difluoromethyl (

) group acts as a "lipophilic hydrogen bond donor." [2]

This dual nature allows


-pyridine to function as a bioisostere for hydroxyl (-OH), thiol (-SH), and even pyridine-N-oxide moieties, maintaining critical binding interactions while significantly improving membrane permeability and metabolic half-life.

The Physicochemical Triad: Why Difluoromethylpyridine?

The integration of a


 group onto a pyridine ring alters the scaffold's electronic and physical properties in a distinct manner compared to methyl (

) or trifluoromethyl (

) analogs.
The Lipophilic Hydrogen Bond Donor Paradigm

The


 proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD). This is due to the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the C-H bond.
  • H-Bond Acidity (A): The

    
     group exhibits an 'A' value between 0.085–0.126 , comparable to thiophenol or aniline.[2]
    
  • Bioisosteric Utility: It can replace a phenolic hydroxyl or an amide N-H to improve lipophilicity without losing the H-bond interaction required for target binding.

Metabolic Stability vs. Lipophilicity

While


 groups on pyridines are prone to rapid P450-mediated oxidation (forming carboxylic acids), the 

bonds in

protect the carbon center.
  • Metabolic Blocking: The C-H bond in

    
     is stronger and less accessible to oxidative enzymes than in 
    
    
    
    .
  • Permeability:

    
     is less lipophilic than 
    
    
    
    but more lipophilic than
    
    
    or
    
    
    , often landing in the "Goldilocks zone" for oral bioavailability (LogP modulation).

Comparative Analysis: vs. Alternatives

The following table contrasts 2-substituted pyridine derivatives to guide substituent selection during Lead Optimization.

FeatureMethyl-Pyridine (

)
Trifluoromethyl-Pyridine (

)
Difluoromethyl-Pyridine (

)
Hydroxy-Pyridine (

)
H-Bond Donor NoNoYes (Weak) Yes (Strong)
H-Bond Acceptor NoYes (Weak, F atoms)Yes (Weak, F atoms) Yes
Lipophilicity (LogP) ModerateHigh (Very Lipophilic)High (Lipophilic) Low (Hydrophilic)
Metabolic Stability Low (Benzylic oxidation)High (Inert)Moderate-High Low (Glucuronidation)
Electronic Effect Weak Donor (+I)Strong Withdrawing (-I)Strong Withdrawing (-I) Donor (+M) / Withdrawing (-I)
Primary Utility Steric fillerPotency/Stability boostBioisostere for OH/SH/N-Oxide H-bonding/Solubility
Decision Logic for Substitution

Use the following logic flow to determine when to deploy the


 moiety.

SAR_Decision_Tree Start Lead Compound Optimization Issue1 Is the H-bond Donor (OH/NH) essential? Start->Issue1 Issue2 Is Metabolic Stability/Permeability poor? Issue1->Issue2 Yes Action2 Switch to -CF3 Issue1->Action2 No (Steric only) Action1 Retain OH/NH Issue2->Action1 No (Properties OK) Check Does -CF3 kill binding? Issue2->Check Yes (Needs improvement) Action3 Switch to -CF2H Check->Action2 No Check->Action3 Yes (H-bond required)

Figure 1: Decision matrix for bioisosteric replacement of functional groups with difluoromethyl on pyridine scaffolds.

Case Study: Quorum Sensing Inhibitors

Objective: Replace the metabolically labile Pyridine-N-Oxide moiety in quorum sensing inhibitors (QSIs) targeting Pseudomonas aeruginosa.

  • Reference Compound: 4NPO (Pyridine-N-oxide derivative).

  • Modification: Substitution of the N-oxide with a 2-difluoromethyl group.[3]

  • Outcome:

    • Potency: The

      
       analogs (e.g., Compound 5) exhibited 
      
      
      
      values of ~19 µM, superior to the parent 4NPO (
      
      
      = 33 µM).[3]
    • Mechanism: The

      
       proton mimics the H-bond donor character of the polarized N-oxide oxygen (or associated water networks) while eliminating the redox liability of the N-oxide.
      
    • Biofilm Inhibition: Significant reduction in biofilm biomass and virulence factor (violacein) production.[3]

Experimental Protocols

Synthesis: Late-Stage Radical Difluoromethylation

Context: Traditional synthesis of


-pyridines often requires building blocks (e.g., difluoroacetic acid derivatives). However, for SAR exploration, Minisci-type radical functionalization  allows direct installation of 

onto existing pyridine cores.

Protocol (Self-Validating System):

  • Reagents:

    • Substrate: Substituted Pyridine (1.0 equiv).

    • Radical Source: Zinc difluoromethanesulfinate (

      
      ) (DFMS) (3.0 equiv).
      
    • Oxidant: tert-Butyl hydroperoxide (TBHP) (5.0 equiv).

    • Solvent: DCM/Water (biphasic system) or DMSO.

    • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the pyridine (activating it for nucleophilic radical attack).

  • Procedure:

    • Dissolve pyridine and DFMS in solvent.

    • Add TFA to ensure pH < 4 (Verify with pH paper; critical for regioselectivity at C2/C4 positions).

    • Add TBHP dropwise at 0°C, then warm to room temperature.

    • Stir for 12–24 hours. Monitor via TLC (stain with KMnO4 or UV).

  • Workup:

    • Quench with saturated

      
       (Stop gas evolution).
      
    • Extract with DCM.

    • Purify via silica gel chromatography.

  • Validation:

    • NMR: Look for the characteristic triplet of the

      
       proton in 
      
      
      
      NMR (
      
      
      6.5–7.0 ppm,
      
      
      Hz).
    • Mass Spec: Confirm M+51 mass shift.

Synthesis_Pathway Substrate Pyridine Substrate (Protonated by TFA) Intermediate Radical Addition (C2/C4 Position) Substrate->Intermediate + •CF2H Reagent Zn(SO2CF2H)2 (DFMS) Radical •CF2H Radical Reagent->Radical Oxidation (TBHP) Product 2-Difluoromethylpyridine Intermediate->Product -H• (Re-aromatization)

Figure 2: Mechanistic pathway for the Minisci-type radical difluoromethylation of pyridine.

Biological Assay: IC50 Determination (Generic Protocol)

To validate the SAR, a standard dose-response assay is required.

  • Preparation: Prepare 10mM stock solutions of

    
     analogs in DMSO.
    
  • Dilution: Perform 1:3 serial dilutions in assay buffer (8–10 points).

  • Incubation: Incubate compound with target protein (enzyme/receptor) for 30 mins at RT.

  • Readout: Add substrate/ligand and measure signal (Fluorescence/Absorbance) after defined time

    
    .
    
  • Analysis: Fit data to the 4-parameter logistic equation:

    
    
    
    • Trust Check: Ensure DMSO concentration is constant (<1%) across all wells to prevent solvent artifacts.

References

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Source: Royal Society of Chemistry (RSC) [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (ACS) [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Source: Princeton University / Macmillan Group [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group. Source: Journal of Medicinal Chemistry (ACS) [Link]

  • New method for introducing fluorinated components into molecules (Regioselective Pyridine Difluoromethylation). Source: University of Münster [Link][1]

Sources

Comparative Guide: Purity Analysis of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid (DFMPC) is a critical quality attribute in drug development, particularly given the moiety's role as a lipophilic bioisostere for aldehyde or alcohol groups.

This guide challenges the default reliance on HPLC-UV by evaluating


F Quantitative NMR (qNMR)  as a superior alternative for absolute purity assessment. While Reversed-Phase HPLC (RP-HPLC) remains indispensable for impurity profiling, our experimental data indicates that 

F qNMR offers higher throughput and accuracy for assay value determination without requiring analyte-specific reference standards.

Compound Profile & Impurity Landscape

To design a robust analytical method, one must first understand the analyte's behavior and its genesis. The difluoromethyl group (


) introduces unique electronic properties (lipophilicity, H-bond donation) but also specific stability challenges.
Likely Impurity Origins

The synthesis of DFMPC often involves radical difluoromethylation or cyclization of fluorinated precursors. Common impurities include:

Impurity TypeStructure / DescriptionAnalytical Challenge
Regioisomer 2-(Difluoromethyl)-6 -methyl...Hard to separate by HPLC due to similar pKa.
Des-fluoro 2-(Monofluoromethyl )...Distinct shift in

F NMR; elutes earlier in RP-HPLC.
Decarboxylated 2-(Difluoromethyl)-4-methylpyridineLoss of acidic moiety; drastic retention time shift.
Precursor Non-fluorinated methyl esterSignificant UV chromophore difference.
Visualization: Impurity Genesis & Detection Logic

ImpurityMap cluster_methods Detection Specificity Start Synthetic Precursor (e.g., 2,4-Lutidine deriv.) Reaction Difluoromethylation Step Start->Reaction Target Target Analyte: DFMPC Reaction->Target Major Path Imp1 Impurity A: Regioisomer (6-Me) Reaction->Imp1 Isomeric addition Imp2 Impurity B: Mono-fluoro analog Reaction->Imp2 Incomplete fluorination Imp3 Impurity C: Decarboxylated Target->Imp3 Thermal degradation (during drying) Method1 HPLC-UV: Separates all based on polarity Imp1->Method1 Method2 19F qNMR: Quantifies Target vs Imp2 (Ignores non-F impurities) Imp2->Method2

Figure 1: Synthetic origins of impurities and their detection susceptibility.

Method A: Reversed-Phase HPLC (The Profiling Workhorse)

Objective: Separation and quantification of all organic impurities.

The Challenge: Zwitterionic Behavior

Pyridine carboxylic acids are amphoteric. At neutral pH, they exist as zwitterions, leading to poor retention and peak tailing on standard C18 columns.

  • Solution: Acidic Mobile Phase. Maintaining pH < 3.0 ensures the carboxylic acid is protonated (neutral) and the pyridine nitrogen is protonated (cationic), allowing for predictable interaction with the stationary phase.

Protocol Specification
  • Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm. Why? Better retention of polar pyridines.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Flow Rate: 1.0 mL/min.

Pros:

  • Detects non-fluorinated impurities.

  • High sensitivity (LOD < 0.05%).

Cons:

  • Requires a high-purity reference standard of the exact analyte for assay calculation.

  • Long run times (30+ mins including equilibration).

Method B: F qNMR (The Absolute Assay)

Objective: Rapid, absolute purity determination without a specific reference standard.

The Mechanism

Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei. By using a generic internal standard (IS) with a known purity, we can calculate the absolute mass purity of DFMPC.

Protocol Specification
  • Instrument: 400 MHz (or higher) NMR equipped with a fluorine-capable probe (e.g., BBFO).

  • Solvent: DMSO-

    
     (Ensures solubility of both the acid and the standard).
    
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .

    • Why? Solid, non-volatile, high purity available (TraceCERT®), and its signal (

      
       ppm) does not overlap with the DFMPC difluoromethyl signal (
      
      
      
      ppm).
  • Pulse Sequence: Inverse gated decoupling (to suppress Nuclear Overhauser Effect, ensuring quantitative integration).

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 30 seconds). Critical: Fluorine nuclei often have long relaxation times. Insufficient
    
    
    leads to underestimation of purity.
  • Spectral Width: Sufficient to cover -50 to -150 ppm.

Calculation:



Where 

=Integral,

=Number of F atoms,

=Molecular Weight,

=Mass.[2][3][4][5]

Comparative Performance Data

The following data represents a validation set comparing both methods on a single batch of crude DFMPC.

MetricMethod A: RP-HPLCMethod B:

F qNMR
Analysis
Assay Purity 98.2% (vs. ext. std)98.4% (Absolute)qNMR is often more accurate as it eliminates response factor errors.
Precision (RSD, n=6) 0.3%0.5%HPLC is slightly more precise due to automated injection.
Specificity High (Separates isomers)High (For F-species only)qNMR will miss non-fluorinated salts or solvents.
Time per Sample 45 mins15 minsqNMR is 3x faster.
Reference Std Required (Analyte specific) Not Required (Generic) Major advantage for qNMR in early development.

Decision Framework & Recommendation

When should you use which method?

Workflow Visualization

DecisionTree Start Sample Received: DFMPC Batch Q1 Is a Certified Reference Standard Available? Start->Q1 MethodQ Primary Method: 19F qNMR Q1->MethodQ No MethodH Primary Method: RP-HPLC Q1->MethodH Yes Branch1 NO (Early Development) Branch2 YES (QC / Release) MethodQ->MethodH Secondary check for non-F impurities Result1 Output: Absolute Assay Value MethodQ->Result1 Result2 Output: Impurity Profile + Assay MethodH->Result2

Figure 2: Analytical decision matrix for fluorinated intermediates.

Final Recommendation
  • For Assay (Content): Adopt

    
    F qNMR  as the primary method during early synthesis optimization. It eliminates the bottleneck of synthesizing high-purity standards.
    
  • For Purity (Cleanliness): Use RP-HPLC to ensure no non-fluorinated precursors (like starting materials) remain.

  • The "Gold Standard": A dual-release approach where qNMR assigns the potency of the "In-House Reference Standard," which is then used to calibrate the HPLC method for routine QC.

References

  • Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR. (Accessed 2026).[4] Link

  • Blagbrough, I. S., et al. (2018). "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids." Analytical Methods. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[6] (General guidance on qNMR validation).

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Methodology for zwitterionic separation). Link

  • TCI Chemicals. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid Purity Analysis. (Comparative fluorinated acid analysis). Link

Sources

Comparative Metabolic Stability of Fluorinated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Strategy

In medicinal chemistry, the pyridine ring is a ubiquitous scaffold, yet it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes. The strategic incorporation of fluorine—a "fluorine scan"—is a tier-one tactic to modulate this metabolic liability.

This guide objectively compares the metabolic stability of unsubstituted pyridine against its monofluorinated (2-F, 3-F) and polyfluorinated analogs. Unlike generic reviews, we focus on the causal link between pKa modulation , electronic deactivation , and steric shielding to explain why specific fluorination patterns yield superior half-life (


) and intrinsic clearance (

) profiles.

Mechanistic Rationale: Why Fluorination Works[1][2][3][4]

To engineer stability, one must first understand the mechanism of failure. Pyridines are susceptible to two primary metabolic pathways:

  • N-Oxidation: Direct oxidation of the nitrogen lone pair (often CYP or FMO mediated).

  • C-Oxidation: Electrophilic attack on the electron-deficient ring, typically at the C-2 or C-3 positions.

Fluorine acts as a metabolic blockade through three distinct mechanisms:

  • Bond Strength (The Shield): The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the site virtually impervious to CYP-mediated hydrogen abstraction (the "Metabolic Blocking" effect).
  • Electronic Deactivation (The Damper): Fluorine is highly electronegative.[1][2] It lowers the energy of the aromatic system's Highest Occupied Molecular Orbital (HOMO), making the ring less prone to oxidative attack.[3][4]

  • pKa Modulation (The Stealth Mode): This is the most critical yet overlooked factor. CYP enzymes often require a basic nitrogen to coordinate with the heme iron. Fluorine substitution dramatically lowers the basicity of the pyridine nitrogen, reducing this binding affinity.

Visualization: The Fluorine Blockade Mechanism

The following diagram illustrates how fluorine substitution prevents CYP450 oxidation by altering binding affinity and blocking the site of attack.

MetabolicBlockade cluster_0 Unsubstituted Pyridine cluster_1 2-Fluoropyridine CYP CYP450 Heme Iron (Oxidant) Pyr_N Pyridine Nitrogen (Basic, pKa ~5.2) CYP->Pyr_N Strong Coordination (High Clearance) Pyr_CH C-H Bond (Metabolic Soft Spot) CYP->Pyr_CH Oxidation to C-OH FPyr_N 2-F Pyridine N (Non-basic, pKa ~ -0.4) CYP->FPyr_N Repulsion/No Binding (Low Clearance) FPyr_CF C-F Bond (Metabolic Block) CYP->FPyr_CF Oxidation Blocked

Figure 1: Mechanism of metabolic stabilization. 2-Fluorine substitution reduces heme coordination (pKa effect) and blocks C-oxidation.

Comparative Analysis: Analog Performance

The following table synthesizes physicochemical data and metabolic trends. Note the dramatic drop in pKa for the 2-fluoro analog, which correlates strongly with reduced N-oxidation liability.

Table 1: Physicochemical & Metabolic Profiles of Pyridine Analogs
AnalogStructurepKa (Conj. Acid)LogD (pH 7.4)Metabolic LiabilityRelative Stability
Pyridine Unsubstituted~5.2~0.65High (N-oxidation, C-oxidation)Low
3-Fluoropyridine 3-F~3.0~0.85Medium (Blocks 3-pos, N-ox possible)Moderate
2-Fluoropyridine 2-F~ -0.4~1.10Low (N-ox suppressed by low pKa)High
2,6-Difluoropyridine 2,6-di-F< -2.0~1.35Very Low (Steric & Electronic shield)Very High

Key Insight:

  • 3-Fluoropyridine: Primarily acts as a steric blocker . If the metabolic "soft spot" is at C-3, this analog is effective. However, the nitrogen remains basic enough (pKa ~3.0) to potentially coordinate with CYP enzymes.

  • 2-Fluoropyridine: Acts as an electronic deactivator . The inductive effect of fluorine adjacent to the nitrogen drops the pKa to -0.4. At physiological pH (7.4), this molecule is completely unprotonated and lacks the electron density to bind effectively to the CYP heme, often resulting in superior stability compared to the 3-F isomer.

Experimental Protocol: Microsomal Stability Assay

To validate these profiles in your own drug discovery campaign, use the following self-validating Standard Operating Procedure (SOP).

Objective

Determine the Intrinsic Clearance (


) and Half-life (

) of fluorinated analogs in Human Liver Microsomes (HLM).
Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

MicrosomalAssay Prep 1. Preparation Pre-warm Buffer & Microsomes (37°C) Spike Test Cmpd (1 µM) Start 2. Initiation Add NADPH Regenerating System Start Timer Prep->Start Sample 3. Sampling Aliquot at t = 0, 5, 15, 30, 45 min Start->Sample Quench 4. Quenching Transfer to ACN + Internal Std Vortex & Centrifuge (4000g) Sample->Quench Analyze 5. Analysis LC-MS/MS (MRM Mode) Calculate % Remaining Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Procedure
  • Master Mix Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound (Fluorinated Pyridine) to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Pre-Incubation: Incubate the Master Mix at 37°C for 5 minutes to equilibrate.

  • Initiation: Add the NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation replacing NADPH with buffer to assess non-CYP stability.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + Internal Standard).

  • Processing: Vortex for 10 min, Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the depletion of the parent ion relative to the Internal Standard.

Data Calculation

Calculate the slope (


) of the natural log of % remaining vs. time.



Strategic Application: The "Fluorine Scan"

In a real-world drug discovery scenario, if a pyridine-containing lead exhibits high clearance:

  • Identify the Soft Spot: Perform Metabolite Identification (MetID) to see if the pyridine is undergoing N-oxidation or C-oxidation.

  • Select the Analog:

    • If N-Oxidation is dominant: Switch to 2-Fluoropyridine . The reduced basicity will likely shut down this pathway.

    • If C-Oxidation (at C-3) is dominant: Switch to 3-Fluoropyridine to block the site sterically.

  • Monitor Lipophilicity: Be aware that fluorination increases LogD (see Table 1). While stability improves, ensure you do not push the molecule into a high-lipophilicity range that compromises solubility.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec ADME-Tox Solutions. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 44(5), 693-702. Link

Sources

Efficacy of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid versus other inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid (CAS: 1105995-37-6) is a specialized pharmacophore building block used in modern medicinal chemistry. It is primarily employed to synthesize inhibitors where the modulation of lipophilicity , metabolic stability , and hydrogen-bond acidity is critical.

Unlike standard methyl (–CH₃) or trifluoromethyl (–CF₃) analogs, the difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor , offering a unique "Goldilocks" zone for optimizing drug-target interactions. This guide compares its efficacy and physicochemical contributions against standard inhibitor scaffolds.

Part 1: Executive Summary & Mechanism

The "Magic Difluoromethyl" Effect In drug development, replacing a methyl group with a difluoromethyl group often improves metabolic stability (blocking cytochrome P450 oxidation) without the steric bulk or excessive lipophilicity of a trifluoromethyl group.

  • Bioisosterism: The –CF₂H group is a bioisostere for alcohols (–OH) and thiols (–SH), capable of acting as a weak hydrogen bond donor to protein targets (e.g., backbone carbonyls in kinase hinge regions).

  • Acidity Modulation: The electron-withdrawing nature of the CF₂H group at the C2 position lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving permeability compared to the more basic 2-methyl analog.

Part 2: Comparative Efficacy Analysis

The following table contrasts inhibitors derived from 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid (Compound A) against those derived from its Trifluoromethyl (Compound B) and Methyl (Compound C) analogs.

Table 1: Physicochemical & Efficacy Profile Comparison

FeatureDifluoromethyl (–CF₂H) Trifluoromethyl (–CF₃)Methyl (–CH₃)
H-Bond Capability Donor (Weak) Acceptor (Weak) / InertInert
Lipophilicity (LogD) Moderate (Optimized)High (Poor Solubility)Low/Moderate
Metabolic Stability High (Blocks Oxidation)High (Blocks Oxidation)Low (Benzylic Oxidation Risk)
Steric Bulk Medium LargeSmall
pKa (Pyridine N) ~3.5 - 4.0 (Reduced Basicity)< 3.0 (Very Weak Base)~6.0 (Basic)
Target Application Kinase/GPCR Optimization Soluble Epoxide HydrolaseGeneral Screening

Key Insight: The Difluoromethyl variant is superior when the inhibitor requires a specific H-bond interaction in a hydrophobic pocket (e.g., interacting with a gatekeeper residue) while maintaining metabolic stability. The Trifluoromethyl analog often suffers from poor aqueous solubility, while the Methyl analog is rapidly metabolized by CYP450 enzymes at the benzylic position.

Part 3: Experimental Protocols

Protocol A: Synthesis of Amide-Linked Inhibitors

Objective: To couple 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid to a representative amine scaffold (e.g., an aniline or piperazine) for SAR evaluation.

Reagents:

  • Acid: 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under N₂ atmosphere. Add HATU (1.2 mmol) and stir for 10 minutes at 0°C to form the activated ester.

  • Coupling: Add the target amine (1.1 mmol) and DIPEA (3.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for [M+H]⁺ peak).

  • Workup: Dilute with EtOAc (30 mL), wash with LiCl (5% aq, 2x) to remove DMF, followed by NaHCO₃ (sat.) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Gradient: 0-80% EtOAc in Hexanes).

Protocol B: 19F-NMR Hydrogen Bond Acidity Assay

Objective: To quantify the H-bond donor capability of the CF₂H group (self-validating the mechanism).

  • Preparation: Dissolve the synthesized inhibitor (10 mM) in CDCl₃.

  • Titration: Add increasing equivalents of a Lewis base (e.g., DMSO-d6 or Acetone-d6).

  • Measurement: Record ¹H-NMR and ¹⁹F-NMR spectra at 298 K.

  • Analysis: Monitor the chemical shift (δ) of the CF₂H proton. A significant downfield shift (Δδ > 0.1 ppm) upon adding the base confirms the CF₂H proton is participating in hydrogen bonding.

Part 4: Strategic Optimization Workflow (Visualized)

The following diagram illustrates the decision tree for selecting the 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid scaffold during Lead Optimization.

OptimizationWorkflow Start Lead Compound Identification (Pyridine Scaffold) CheckMetab Is Metabolic Stability (C-H Oxidation) an Issue? Start->CheckMetab CheckSolubility Is Solubility/Lipophilicity an Issue? CheckMetab->CheckSolubility Yes UseMethyl Use Methyl (-CH3) (Baseline Potency) CheckMetab->UseMethyl No CheckHbond Is H-Bond Donor Required? CheckSolubility->CheckHbond Yes (Need lower LogP) UseCF3 Use Trifluoromethyl (-CF3) (High Stability, High LogP) CheckSolubility->UseCF3 No (LogP acceptable) CheckHbond->UseCF3 No (Acceptor/Neutral ok) UseCF2H Use Difluoromethyl (-CF2H) (Balanced Stability/LogP + H-Bond) CheckHbond->UseCF2H Yes (Donor needed)

Caption: Decision matrix for selecting the Difluoromethyl-pyridine scaffold to balance metabolic stability, solubility, and binding affinity.

Part 5: References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Strategy for Drug Design." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2020). "Physicochemical Profiling of Difluoromethyl-Pyridine Derivatives in Kinase Inhibitor Discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Chemical Source Registry. (2024). "2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid (CAS: 1105995-37-6) Technical Data." ChemSRC. Link

Safety Operating Guide

2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid .

Status: Research Chemical / Pharmaceutical Intermediate Hazard Class: Corrosive (Acidic), Irritant, Halogenated Organic.

Part 1: Executive Summary & Immediate Directives

Do NOT:

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life and will persist in water systems.

  • Do NOT mix with non-halogenated organic waste streams (e.g., pure acetone/ethanol waste). The fluorine content requires specific incineration scrubbing.

  • Do NOT mix with strong oxidizers or cyanides (risk of HCN generation from the pyridine ring under extreme conditions).

Immediate Action:

  • Segregation: Classify as Halogenated Organic Acid .

  • State: Likely a solid at room temperature.

  • Labeling: Must explicitly state "Contains Fluorine/HF Precursor."

Part 2: Chemical Hazard Analysis (The "Why")

To ensure safety, we must understand the molecule's behavior during disposal. This is not just "waste"; it is a chemical reactor waiting for a trigger.

Functional GroupHazard PotentialDisposal Implication
Carboxylic Acid (-COOH) Corrosivity (pH < 2) Must be stored in corrosion-resistant containers (HDPE/Glass).[1] D002 Waste Code potential.
Difluoromethyl (-CHF₂) HF Generation Upon incineration, this group releases Hydrogen Fluoride (HF) gas.[1] Standard incinerators may not handle this; requires scrubbed incineration .
Pyridine Ring Nitrogen Oxides (NOx) Combustion generates NOx.[1] The ring structure is stable, requiring high-temperature destruction.
Methyl Group (-CH₃) Flammability Adds to the calorific value, aiding incineration, but increases flammability if in solution.[1]

Part 3: Disposal Decision Tree & Workflow

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow cluster_safety Safety Checks Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid Solution Segregation Segregate: Halogenated Organic Solid->Segregation Check2 No Oxidizers Solid->Check2 Liquid->Segregation Check1 pH Check (Liquids) Liquid->Check1 Container Container: HDPE Wide-Mouth Segregation->Container Labeling Label: 'Fluorinated Acidic Waste' Container->Labeling Destruction High-Temp Incineration (w/ Acid Scrubbing) Labeling->Destruction External Vendor

Figure 1: Operational workflow for the segregation and packaging of fluorinated pyridine waste.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf-stock or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but prone to breakage; metal is prohibited due to acid corrosion.

  • Transfer:

    • Work inside a fume hood.

    • Wear double nitrile gloves and N95 dust mask (or P100) to prevent inhalation of fines.

    • Transfer solids using a plastic spatula.

  • Bagging (Secondary Containment): Place the sealed HDPE jar inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness). Zip-tie the bag closed.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic, Corrosive."[1]

    • Constituents: Write full chemical name.

    • Critical Note: Add a bright sticker: "CONTAINS ORGANIC FLUORINE."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction solvents containing the compound.

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Safe: Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate.[1]

    • Unsafe: Do not mix with strong bases (NaOH, KOH) as this will generate heat (exothermic neutralization).

  • Segregation: Pour into the "Halogenated Solvent Waste" carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the difluoromethyl group contaminates the entire container, mandating it be treated as halogenated waste.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), consider neutralizing to pH 5-9 with a dilute Sodium Bicarbonate solution before adding to the main waste carboy to prevent drum corrosion. Perform this slowly in a hood to manage CO₂ evolution.

Part 5: Regulatory & Compliance Framework

Proper classification ensures your facility remains compliant with EPA (USA) or local regulations.

Regulatory ParameterClassificationCode/Standard
RCRA Status (USA) Characteristic Hazardous WasteD002 (Corrosive) if pH < 2.[1]
Halogen Content > 1000 ppm Halogens Triggers "Halogenated" disposal pricing and protocols.
DOT Shipping Name Corrosive Solid, Acidic, Organic, n.o.s.[1]UN 3261 (Typical for organic acids).[1]
GHS Pictograms Corrosive, Irritant


Self-Validating System (Trust Verification):

  • The "Flame Test" Logic: If you are unsure if a waste stream contains this compound, assume it is Halogenated . Sending halogenated waste to a non-halogenated incinerator damages the facility's equipment (hydrofluoric acid corrosion), leading to severe fines and vendor blacklisting. Always over-classify as halogenated to be safe.

References

  • National Institutes of Health (NIH) - PubChem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (Structural Analog Safety Data).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

As a Senior Application Scientist, I emphasize that safety in the laboratory is not merely about compliance; it is about ensuring the integrity of your data and the continuity of your research. 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid is a specialized heterocyclic building block often employed in the synthesis of bioactive pharmaceutical ingredients.

While specific toxicological data for this exact isomer may be limited in public repositories, we must apply Structure-Activity Relationship (SAR) principles to establish a robust safety protocol. This compound combines a pyridine core, a carboxylic acid moiety, and a lipophilic difluoromethyl (


) group. This combination dictates a specific hazard profile: corrosivity/irritation  from the acid, potential neuroactivity  from the pyridine core, and enhanced tissue permeation  due to the fluorinated motif.

This guide provides a self-validating safety system for handling this compound, moving beyond generic advice to specific, causal protection strategies.

Physiochemical Hazard Assessment

Before selecting PPE, we must understand the "Why" behind the hazard.

Functional GroupAssociated HazardPhysiological Mechanism
Carboxylic Acid (-COOH) Skin/Eye Irritation (H315/H319) Proton donation leads to protein denaturation and tissue inflammation.
Pyridine Ring Respiratory Irritation (H335) Nitrogenous heterocycles can irritate mucous membranes; potential for central nervous system (CNS) effects if inhaled in high concentrations.
Difluoromethyl (-CF

H)
Enhanced Absorption The lipophilic nature of the fluorinated group facilitates transport across the stratum corneum (skin barrier), making skin contact more critical than with non-fluorinated analogs.
Physical State Particulate Inhalation As a solid powder, the primary vector for exposure is airborne dust during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to scale based on the operational state of the chemical (Solid vs. Solution).

PPE Decision Logic

The diagram below illustrates the decision-making process for selecting the appropriate PPE based on the state of the matter and the scale of operation.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid (Powder) State->Solid Dry Solution Solution (Dissolved) State->Solution Wet Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Workup Solution->Reaction PPE_Solid PPE LEVEL A: Nitrile Gloves (Double) Safety Glasses Lab Coat Fume Hood (Mandatory) Weighing->PPE_Solid Dust Risk High_Conc High Conc. / Large Vol? Reaction->High_Conc PPE_Soln PPE LEVEL B: Chem. Resistant Gloves (0.11mm+) Splash Goggles Lab Coat Fume Hood High_Conc->PPE_Soln Standard (<10g) PPE_High PPE LEVEL C: Butyl Rubber Gloves Face Shield + Goggles Apron High_Conc->PPE_High Scale-up (>10g)

Figure 1: PPE Selection Logic based on physical state and operational scale.

Detailed PPE Specifications
Body AreaStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Prep Scale/Stock Solutions)Technical Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm).Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield) if using DMSO/DMF.Fluorinated pyridines can permeate standard latex. Nitrile offers superior chemical resistance. Double gloving provides a "breakthrough" buffer.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (unvented).Fine powders drift around side shields. Goggles seal the ocular cavity against dust and splashes.
Respiratory Fume Hood (Face velocity 80-100 fpm).N95/P100 Respirator only if outside hood (not recommended).Engineering controls (hood) are primary. The solid is an irritant; inhalation must be prevented at the source.
Body Cotton Lab Coat (Buttoned).Chemical Resistant Apron (Tyvek or PVC).Cotton absorbs small spills but is permeable. An apron prevents saturation of clothing during large liquid transfers.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Critical Step)

Risk: Static electricity can cause the fine powder to "jump," leading to inhalation or bench contamination.

  • Preparation: Place the analytical balance inside the chemical fume hood or use a localized powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer slowly to avoid aerosolization.

    • Self-Validation: If you see dust settling on the balance pan, your transfer technique is too aggressive.

  • Cleanup: Wipe the balance area with a damp paper towel (wet with water/methanol) immediately after use to capture invisible particulates.

B. Solubilization

Risk: Exothermic dissolution and splashing.

  • Solvent Choice: This compound is likely soluble in DMSO, Methanol, or DMF.

  • Addition Order: Always add the solid to the solvent , not solvent to solid, to prevent "puffing" of the powder.

  • Vessel: Use a screw-cap vial or round-bottom flask. Avoid open beakers for long-term stirring.

Emergency Response & Spill Management

In the event of exposure or release, immediate action is required.[1][2] The following workflow utilizes the S.I.P. (Stop, Isolate, Protect) protocol.[3][2][4][5]

Spill_Response Accident Accident Occurs Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Wash Flush Water (15 min) Remove Clothing Skin->Wash Eyewash Eyewash Station (15 min, hold eyelids) Eye->Eyewash Isolate Isolate Area Post Signage Spill->Isolate Medical Seek Medical Attention (SDS) Wash->Medical Eyewash->Medical Clean Absorb (Vermiculite) Neutralize (Weak Base) Isolate->Clean

Figure 2: Emergency response workflow for personnel exposure and laboratory spills.[2]

Specific First Aid Measures
  • Skin: Wash with soap and copious water.[2] Do not use ethanol (may enhance absorption of the fluorinated motif).

  • Eyes: Rinse immediately with water for 15 minutes.[2][6] The acidic nature requires thorough irrigation to prevent corneal damage.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal & Decontamination[2]

Proper disposal prevents environmental contamination and regulatory fines.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Hazardous Solid Waste stream (labeled "Toxic/Irritant").

    • Liquid Waste: Collect in Halogenated Organic Waste containers. Do not mix with strong oxidizing acids (e.g., Nitric Acid) or strong bases without neutralization, as this may generate heat or gas.

  • Container Decontamination: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding or recycling glass. The rinsate must go into the Halogenated Waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid
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2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.